Product packaging for Acid Brown 354(Cat. No.:CAS No. 71799-43-4)

Acid Brown 354

Cat. No.: B1490543
CAS No.: 71799-43-4
M. Wt: 794.6 g/mol
InChI Key: GYVPMHHWPSYINH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid Brown 354 is a useful research compound. Its molecular formula is C30H20N8Na2O12S2 and its molecular weight is 794.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H20N8Na2O12S2 B1490543 Acid Brown 354 CAS No. 71799-43-4

Properties

IUPAC Name

disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVPMHHWPSYINH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N8Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025977
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71799-43-4
Record name Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Acid Brown 354 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acid Brown 354, a significant member of the double azo dye class. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Core Chemical Identity and Properties

This compound, identified by the CAS number 71799-43-4, is a synthetic anionic dye.[1] Its chemical formula is C₃₀H₂₀N₈Na₂O₁₂S₂, leading to a molecular weight of approximately 794.64 g/mol .[2] This dye is characterized by the presence of two azo groups (-N=N-), classifying it as a double azo dye.[2] The inclusion of sulfonic acid groups in its structure renders it highly soluble in water.[3] Visually, this compound presents as a red-light brown or dark brown powder.[2][3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueReference
CAS Number 71799-43-4[1][2]
Molecular Formula C₃₀H₂₀N₈Na₂O₁₂S₂[2]
Molecular Weight 794.64 g/mol [2]
Appearance Red-light brown / Dark brown powder[2][3][4]
Solubility High in water[3]

Chemical Structure

The chemical structure of this compound is derived from its manufacturing process, which involves the coupling of two diazotized molecules of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid with one molecule of resorcinol.[2][4]

Caption: Chemical Structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a generalized procedure can be outlined based on established methods for the synthesis of azo dyes. This process involves two key stages: diazotization and azo coupling.

General Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization Stage cluster_coupling Azo Coupling Stage cluster_workup Product Isolation and Purification start_diazo Dissolve 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in aqueous mineral acid cool Cool to 0-5 °C in an ice bath start_diazo->cool add_nitrite Add aqueous sodium nitrite solution dropwise cool->add_nitrite diazonium_salt Formation of diazonium salt solution add_nitrite->diazonium_salt add_diazonium Slowly add diazonium salt solution to the resorcinol solution diazonium_salt->add_diazonium start_coupling Dissolve resorcinol in alkaline solution cool_coupling Cool to 0-5 °C start_coupling->cool_coupling cool_coupling->add_diazonium coupling_reaction Azo coupling reaction occurs add_diazonium->coupling_reaction precipitation Precipitate the dye (e.g., by adding salt) coupling_reaction->precipitation filtration Filter the crude product precipitation->filtration washing Wash with appropriate solvents filtration->washing drying Dry the purified this compound washing->drying

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies

1. Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid:

  • Materials: 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, concentrated hydrochloric acid (or sulfuric acid), sodium nitrite, ice, distilled water.

  • Procedure:

    • Suspend two molar equivalents of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in water and add a sufficient amount of concentrated mineral acid to ensure a fine, uniform suspension.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Dissolve sodium nitrite in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

2. Azo Coupling:

  • Materials: Resorcinol, sodium hydroxide (or another suitable base), ice, distilled water.

  • Procedure:

    • Dissolve one molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.

    • Cool the alkaline resorcinol solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.

    • Maintain the temperature below 5 °C and a basic pH throughout the coupling reaction.

    • Continue stirring for several hours until the coupling is complete, which is often indicated by a color change and the precipitation of the dye.

3. Isolation and Purification:

  • Materials: Sodium chloride, suitable washing solvents (e.g., brine, ethanol).

  • Procedure:

    • The dye can be precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

    • Collect the precipitated dye by filtration (e.g., using a Buchner funnel).

    • Wash the filter cake with a saturated sodium chloride solution to remove impurities. Further washing with a small amount of a suitable organic solvent like ethanol may be performed to remove non-polar impurities.

    • Dry the purified this compound in a vacuum oven at a moderate temperature.

Applications and Significance

This compound is primarily utilized in the textile industry for the dyeing of wool and in the leather industry for shading.[2][4] Its high water solubility and anionic nature make it suitable for application to protein fibers under acidic conditions. Due to its prevalence in industrial effluents, it is also a subject of research in wastewater treatment and environmental remediation studies.[3] The stability of its azo linkage and aromatic structure contributes to its persistence, making the study of its degradation and removal from aquatic environments an important area of research.[3]

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to Acid Brown 354 (CAS No. 71799-43-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, identified by the CAS number 71799-43-4, is a synthetic anionic dye belonging to the double azo class of compounds.[1] Its molecular structure features two azo groups (–N=N–), which are responsible for its characteristic color.[1][2] Primarily utilized in the textile, leather, and paper industries for dyeing and printing, this compound is also known by synonyms such as Acid Brown EBR and Acid Brown H3R.[1][3] While its industrial applications are well-established, recent scientific interest has shifted towards understanding its environmental fate, toxicological profile, and potential interactions with biological systems, making it a subject of study for researchers in environmental science and drug development. This guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, synthesis, analytical methods, and potential biological activities.

Core Data & Properties

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number71799-43-4[1]
Molecular FormulaC₃₀H₂₀N₈Na₂O₁₂S₂[1][3]
Molecular Weight794.64 g/mol [1][3]
AppearanceBrown to reddish-brown powder[3]
SolubilityWater soluble[4]
Chemical ClassDouble Azo Dye[1]
C.I. NameThis compound[3]
C.I. Number20177[3]

Table 2: Toxicological Data for this compound

TestOrganismEndpointValueReference
Acute ToxicityAquatic Life (general)LC5010 - 100 mg/L[5]

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction.[1][3] The general manufacturing process consists of the diazotization of two molar equivalents of 2-(4-aminophenylamino)-5-nitrobenzenesulfonic acid, which are then coupled with one molar equivalent of resorcinol.[1][3]

Experimental Protocol: General Synthesis of Bis-Azo Dyes from Resorcinol

This protocol provides a representative method for the synthesis of bis-azo dyes, adaptable for the specific synthesis of this compound.

1. Diazotization of the Aromatic Amine:

  • a. Dissolve the aromatic amine (e.g., 2-(4-aminophenylamino)-5-nitrobenzenesulfonic acid) in a solution of hydrochloric acid and water.

  • b. Cool the mixture to 0-5 °C in an ice bath.

  • c. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • d. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

2. Coupling Reaction:

  • a. In a separate beaker, dissolve resorcinol in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.

  • b. Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature below 5 °C and keeping the solution alkaline.

  • c. Stir the reaction mixture for several hours until the coupling reaction is complete. The formation of the dye is indicated by a distinct color change.

3. Isolation and Purification:

  • a. Precipitate the dye by adding sodium chloride (salting out).

  • b. Filter the precipitate and wash with a saturated sodium chloride solution.

  • c. Dry the crude dye in an oven at a suitable temperature.

  • d. Further purification can be achieved by recrystallization from an appropriate solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and structural integrity.

  • UV-Visible (UV-Vis) Spectrophotometry: This is a primary technique for the quantitative determination of this compound in aqueous solutions and for monitoring its degradation or removal from wastewater.[6] The dye exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for the azo group (N=N), sulfonic acid group (S=O), nitro group (N-O), and aromatic rings can be observed.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV-Vis or mass spectrometry detector, is utilized to assess the purity of the dye and to separate it from any impurities or degradation products.[6]

  • Mass Spectrometry (MS): MS is employed to confirm the molecular weight of this compound and to elucidate the structure of its fragmentation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye, although obtaining high-quality spectra can sometimes be challenging for complex dye molecules.[4]

Potential Biological Interactions and Toxicological Profile

While primarily used in industrial settings, the potential for human and environmental exposure to this compound and other azo dyes has prompted research into their biological effects.

Enzyme Inhibition

Azo dyes have been investigated as potential enzyme inhibitors. For instance, studies have shown that certain azo dyes can inhibit enzymes such as chorismate synthase, which is a key enzyme in the shikimate pathway of fungi and bacteria.[1][7] This pathway is absent in humans, making it an attractive target for the development of antimicrobial agents. The inhibitory activity of azo dyes is often attributed to their ability to bind to the active site of the enzyme, primarily through electrostatic interactions.[1]

Oxidative Stress and Signaling Pathways

Exposure to azo dyes has been linked to the induction of oxidative stress in biological systems. The metabolism of azo dyes can lead to the generation of reactive oxygen species (ROS), which can damage cellular components. In response to this oxidative stress, cells may activate protective signaling pathways. One such pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes.

Ecotoxicity

This compound is considered to be of moderate acute toxicity to aquatic life, with reported LC50 values in the range of 10 to 100 mg/L.[5] The release of this dye into aquatic ecosystems is a concern due to its persistence and potential to harm aquatic organisms.[5]

Experimental Protocols

Chorismate Synthase Inhibition Assay

The following is a general protocol for assessing the inhibitory potential of a compound like this compound against chorismate synthase.

1. Enzyme and Substrate Preparation:

  • a. Purify chorismate synthase from a suitable source (e.g., E. coli or a fungal species).

  • b. Prepare a stock solution of the substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP).

2. Assay Procedure:

  • a. Prepare a reaction mixture containing a suitable buffer, the enzyme, and varying concentrations of the inhibitor (this compound).

  • b. Pre-incubate the enzyme with the inhibitor for a defined period.

  • c. Initiate the reaction by adding the substrate (EPSP).

  • d. Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of chorismate.

  • e. Calculate the initial reaction velocities at each inhibitor concentration.

3. Data Analysis:

  • a. Plot the initial velocity as a function of the inhibitor concentration.

  • b. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Nrf2 Activation Assay

This protocol outlines a method to investigate the activation of the Nrf2 pathway in response to a test compound.

1. Cell Culture and Treatment:

  • a. Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

  • b. Treat the cells with varying concentrations of this compound for a specified duration.

2. Nuclear and Cytoplasmic Fractionation:

  • a. Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

3. Western Blot Analysis:

  • a. Determine the protein concentration of the nuclear and cytoplasmic fractions.

  • b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • c. Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

  • d. Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Data Analysis:

  • a. Quantify the band intensities and normalize the Nrf2 levels to the loading control.

  • b. An increase in the nuclear Nrf2 level upon treatment with the test compound indicates activation of the Nrf2 pathway.

Visualizations

Acid_Brown_354_Structure cluster_0 This compound C30H20N8Na2O12S2 C30H20N8Na2O12S2 Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-(4-Aminophenylamino)- 5-nitrobenzenesulfonic acid (2 eq.) C Diazotization (NaNO2, HCl, 0-5 °C) A->C B Resorcinol (1 eq.) E Coupling Reaction (Alkaline medium, 0-5 °C) B->E D Diazo Component C->D D->E F This compound E->F Nrf2_Signaling_Pathway cluster_pathway Keap1-Nrf2-ARE Signaling Pathway cluster_nucleus AzoDye Azo Dye Exposure (e.g., this compound) ROS Increased ROS AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 (released) Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression

References

Thermal Stability and Degradation Profile of Acid Brown 354: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, a notable member of the azo dye family, sees extensive application within the textile and leather industries. Its chemical structure, characterized by multiple azo linkages and sulfonic acid groups, imparts a high affinity for proteinaceous substrates and ensures colorfastness. However, the inherent stability of this dye also raises concerns regarding its persistence and potential degradation into hazardous byproducts under various environmental and processing conditions, including thermal stress. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, drawing upon general knowledge of similar azo dyes in the absence of specific public data for this compound. The information presented herein is intended to guide researchers in anticipating its behavior and in designing appropriate analytical methodologies for its study.

Thermal Stability Analysis

The thermal stability of azo dyes like this compound is a critical parameter influencing their application, storage, and environmental fate. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

General Thermal Behavior of Azo Dyes

Azo dyes, particularly water-soluble and sulfonated variants, typically do not exhibit sharp melting points but rather undergo gradual decomposition over a range of temperatures. Metal-complexed azo dyes often demonstrate enhanced thermal stability, with some being stable up to 300°C[1][2]. For water-soluble azo dyes, decomposition often occurs progressively without a distinct melting event[3].

Table 1: Representative Thermal Decomposition Data for Azo Dyes

Thermal AnalysisParameterTypical Value Range for Azo DyesNotes
TGA Onset of Decomposition200 - 350 °CThe presence of electron-withdrawing or -donating groups can influence this temperature.
Major Weight Loss Region250 - 500 °CCorresponds to the primary degradation of the molecular structure.
Residual Mass at 800 °C20 - 50 %Varies depending on the dye's structure and the presence of inorganic components.
DSC Exothermic Events250 - 500 °CTypically corresponds to decomposition processes.
Endothermic Events< 200 °CMay indicate the loss of water of hydration or other volatile components.

Degradation Profile

The thermal degradation of this compound is expected to proceed through the cleavage of its most labile bonds, primarily the azo linkages (-N=N-). The presence of nitro and sulfonic acid groups will also significantly influence the degradation pathway and the nature of the resulting products.

Predicted Degradation Pathways

Based on the known degradation mechanisms of similar azo dyes and aromatic nitro compounds, the thermal decomposition of this compound likely involves the following key steps:

  • Cleavage of Azo Bonds: The azo linkages are typically the weakest points in the molecule and are expected to cleave homolytically upon heating, releasing nitrogen gas and forming aromatic radicals[4].

  • Desulfonation: The sulfonic acid groups may be eliminated as sulfur dioxide.

  • Denitration/Reduction of Nitro Groups: The nitro groups can be reduced or eliminated, leading to the formation of amino or hydroxyl groups on the aromatic rings[5][6][7].

  • Fragmentation of Aromatic Rings: At higher temperatures, the stable aromatic rings will fragment into smaller volatile compounds.

The following diagram illustrates a plausible, generalized degradation pathway for a sulfonated bis-azo dye like this compound.

cluster_workflow Generalized Thermal Degradation Pathway of this compound AcidBrown354 This compound InitialDegradation Initial Degradation (200-350°C) AcidBrown354->InitialDegradation Heat PrimaryProducts Primary Degradation Products (Aromatic Amines, Phenols, Sulfonated & Nitrated Fragments) InitialDegradation->PrimaryProducts Azo bond cleavage, Desulfonation, Nitro group reactions SecondaryDegradation Secondary Degradation (>350°C) PrimaryProducts->SecondaryDegradation Heat FinalProducts Final Products (N₂, SO₂, CO₂, H₂O, Simple Volatile Organics) SecondaryDegradation->FinalProducts Ring fragmentation

A generalized thermal degradation pathway for this compound.
Potential Degradation Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. For sulfonated azo dyes, common pyrolysis products include aniline and aminonaphthalene derivatives[8][9]. Given the structure of this compound, which is synthesized from 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid and resorcinol, the following degradation products can be anticipated.

Table 2: Predicted Thermal Degradation Products of this compound

Product CategoryPredicted CompoundsAnalytical Technique
Nitrogen-containing Aromatics Aniline, Nitroanilines, DiaminobenzenesPy-GC/MS
Sulfur-containing Aromatics Benzenesulfonic acid derivativesPy-GC/MS, LC-MS
Oxygen-containing Aromatics Phenol, Resorcinol, NitrophenolsPy-GC/MS
Gaseous Products Nitrogen (N₂), Sulfur dioxide (SO₂), Carbon dioxide (CO₂), Water (H₂O)TGA-MS, TGA-FTIR

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions, typically using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum)[10].

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, the temperatures of major weight loss stages, and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium)[11].

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components[12].

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature below the onset of decomposition determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min[13].

    • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks, corresponding to phase transitions (e.g., melting, though unlikely for this dye) and decomposition events, respectively.

    • Determine the peak temperatures and enthalpies of any observed transitions.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a dye like this compound.

cluster_workflow Experimental Workflow for Thermal Analysis Start Start: This compound Sample TGA_Analysis Thermogravimetric Analysis (TGA) Start->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Start->DSC_Analysis PyGCMS_Analysis Pyrolysis-GC/MS Analysis Start->PyGCMS_Analysis Data_Integration Data Integration & Interpretation TGA_Analysis->Data_Integration Decomposition Temps, Weight Loss Data DSC_Analysis->Data_Integration Transition Temps, Enthalpy Data PyGCMS_Analysis->Data_Integration Degradation Products Report Final Report: Thermal Stability & Degradation Profile Data_Integration->Report

A typical workflow for thermal analysis of this compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of Acid Brown 354 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, a disodium salt of a complex azo dye, is primarily utilized in the textile and leather industries for its vibrant reddish-brown hue and strong affinity for protein fibers.[1][2] While its high solubility in aqueous media is well-documented and integral to its industrial applications, its behavior in organic solvents is less characterized in publicly available literature.[3][4] This technical guide addresses the solubility of this compound in organic solvents, providing a framework for researchers and professionals in fields such as drug development, where understanding the solubility of complex organic molecules is crucial. Due to the limited availability of specific quantitative data for this compound, this document presents a generalized experimental protocol for determining dye solubility, which can be adapted for specific research needs.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Benzenesulfonic acid, 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bis[5-nitro-4-[(4-aminophenyl)amino]-, disodium salt[1]
C.I. Name This compound[1]
CAS Number 71799-43-4[2][5]
Molecular Formula C₃₀H₂₀N₈Na₂O₁₂S₂[1][3]
Molecular Weight 794.63 g/mol [3][5]
Appearance Brown Powder[2]
Water Solubility High[3][4]

Solubility in Organic Solvents: A General Overview

Azo dyes, as a class, exhibit a wide range of solubilities in organic solvents, largely dependent on their specific molecular structure.[6] The presence of polar functional groups, such as the sulfonic acid groups in this compound, typically imparts high water solubility.[3] Conversely, these groups can limit solubility in nonpolar organic solvents. However, certain polar aprotic and protic organic solvents may exhibit some degree of solubilizing capacity for complex azo dyes. A patent related to azo dyes suggests that some are soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and isobutyl methyl ketone.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity (Dielectric Constant)Experimentally Determined Solubility (g/L) at 25°C
MethanolCH₃OH32.7Data to be determined
EthanolC₂H₅OH24.5Data to be determined
AcetoneC₃H₆O20.7Data to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Data to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Data to be determined
Dichloromethane (DCM)CH₂Cl₂9.1Data to be determined
Ethyl AcetateC₄H₈O₂6.0Data to be determined

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a dye like this compound in an organic solvent using the saturation shake-flask method followed by spectrophotometric analysis.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • UV-Vis spectrophotometer and cuvettes

2. Preparation of a Saturated Solution:

  • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled environment (e.g., a 25°C water bath) and stir the suspension vigorously using a magnetic stirrer.

  • Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The stirring speed should be high enough to keep the solid suspended.

3. Sample Collection and Preparation:

  • After equilibration, stop the stirring and allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the withdrawn supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved solid particles.

  • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance readings. Record the dilution factor.

4. Spectrophotometric Analysis:

  • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Plot a calibration curve of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Measure the absorbance of the diluted sample solution at the same λmax.

  • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the tested organic solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G A Preparation of Saturated Solution B Equilibration (Stirring at Constant Temperature) A->B C Sample Collection and Filtration B->C D Dilution of Supernatant C->D F Spectrophotometric Measurement D->F E Preparation of Standard Solutions E->F G Data Analysis and Solubility Calculation F->G

Caption: Workflow for Determining Dye Solubility.

While specific solubility data for this compound in organic solvents is not widely published, this guide provides a robust experimental framework for researchers to determine these values. Understanding the solubility of such dyes is critical for their application in diverse fields beyond traditional dyeing, including materials science and drug delivery systems. The provided protocol and workflow diagram offer a clear and structured approach to generating reliable solubility data, enabling further research and development. protocol and workflow diagram offer a clear and structured approach to generating reliable solubility data, enabling further research and development.

References

Acid Brown 354: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anionic Azo Dye for Scientific and Drug Development Professionals

Introduction

Acid Brown 354, a disodium salt of 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bis[5-nitrobenzenesulfonic acid], is a synthetic anionic azo dye with significant applications in the textile and leather industries.[1] Its robust coloring properties and water solubility, conferred by its sulfonic acid groups, make it a versatile agent for dyeing protein fibers such as wool and leather.[2][3] However, the stability of its azo linkages (-N=N-) contributes to its persistence in the environment, raising concerns about its toxicological and ecological impact.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and analytical methodologies, toxicological profile, and the key signaling pathways implicated in its biological effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this class of compounds.

Core Data & Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and study. The following tables summarize the key quantitative data available for this compound.

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name disodium;2-[[3-(4-anilino-3-nitrobenzenesulfonyl)diazenyl-2,6-dihydroxyphenyl]diazenyl]-5-nitrobenzenesulfonate
Synonyms C.I. This compound, C.I. 20177, Acid Brown EBR, Acid Brown H3R[1]
CAS Number 71799-43-4[3]
Molecular Formula C₃₀H₂₀N₈Na₂O₁₂S₂[1]
Molecular Weight 794.6 g/mol [2]
Physical Appearance Brown Powder[3]
Solubility Soluble in water[2][3]
Chemical Class Di-azo dye[3]
Hue Reddish Brown[3]
Spectroscopic and Purity Data
ParameterValueReference(s)
Maximum Absorbance (λmax) 440 nm[5]
Dye Content >98%[3]
Toxicological Data
EndpointValueSpeciesReference(s)
Acute Aquatic Toxicity (LC50) 10 - 100 mg/LAquatic life (general)[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, analysis, and toxicological assessment of this compound. The following sections provide generalized methodologies based on established principles for azo dyes.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step diazotization and coupling reaction.[1][6]

Step 1: Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid

  • Dissolve a known molar equivalent of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in a dilute hydrochloric acid solution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise.

  • Maintain the temperature between 0-5 °C and continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper.

Step 2: Azo Coupling with Resorcinol

  • In a separate vessel, dissolve one molar equivalent of resorcinol in an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the alkaline resorcinol solution with vigorous stirring. Two molar equivalents of the diazonium salt are required per mole of resorcinol.[1][6]

  • Maintain the temperature at 0-5 °C and the alkaline pH to facilitate the coupling reaction.

  • After the addition is complete, continue stirring for several hours until the coupling is complete, which is often indicated by a distinct color change.

  • The resulting this compound dye can be precipitated from the solution by adding sodium chloride (salting out) and then collected by filtration.

  • The crude dye should be washed with a brine solution and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Methods

Spectrophotometric Quantification

A UV-Visible spectrophotometer can be used for the quantitative determination of this compound in aqueous solutions.[4]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in deionized water. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Calibration Curve: Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax = 440 nm).[5] Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the unknown sample solution at 440 nm and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its degradation.[4]

  • Chromatographic Conditions (General):

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the parent dye from any impurities or degradation products.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: A UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound (440 nm) and potentially other wavelengths to detect degradation products.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of this compound can be used for identification and quantification, respectively. The appearance of new peaks can indicate the formation of degradation products.[4]

Toxicological Insights and Signaling Pathways

Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway

A key mechanism of toxicity for many xenobiotics, including some azo dyes, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a critical cellular defense mechanism against oxidative stress.[9][10]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stressors, such as those that may be generated during the metabolism of this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.[9][10][11]

Visualizations

Synthesis Workflow of this compound

G Synthesis Workflow of this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification A 2-(4-Aminophenylamino)-5- nitrobenzenesulfonic acid B HCl, 0-5 °C A->B Dissolve C NaNO₂ Solution B->C Slow Addition D Diazonium Salt Solution C->D Formation E Resorcinol in Alkaline Solution (0-5 °C) D->E F Coupling Reaction E->F Addition of Diazonium Salt G This compound (Crude) H Salting Out (NaCl) G->H I Filtration H->I J Washing & Drying I->J K Purified this compound J->K

Caption: A flowchart illustrating the synthesis of this compound.

Keap1-Nrf2-ARE Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress

G Keap1-Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye This compound Metabolism ROS Reactive Oxygen Species (ROS) AzoDye->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (Inactivates Keap1) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) on DNA Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Transcription (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Activates

Caption: A diagram of the Keap1-Nrf2-ARE signaling pathway activation.

Conclusion

This compound remains an important colorant in various industries, but its environmental persistence and potential for toxicological effects necessitate a thorough understanding of its properties and biological interactions. This guide has synthesized the available data on its chemical characteristics, provided frameworks for its synthesis and analysis, and highlighted a key cellular defense pathway that is likely involved in the response to its metabolic byproducts. For researchers and professionals in drug development, an awareness of the chemistry and toxicology of such azo dyes is crucial, particularly when considering metabolic pathways and potential off-target effects of new chemical entities that may share structural similarities. Further research is warranted to elucidate the specific toxicological profile of this compound and its metabolites, including detailed mutagenicity and carcinogenicity studies, to fully assess its risk to human health and the environment.

References

An In-Depth Technical Guide to the Environmental Fate and Toxicity of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354 is a synthetic double azo dye belonging to the acid dye class.[1] Characterized by the presence of two azo (-N=N-) groups, it is primarily utilized in the textile and leather industries for its dyeing properties.[2] Like many synthetic dyes, this compound is designed for stability and colorfastness, which inadvertently contributes to its persistence in the environment upon release in industrial effluents. This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicity of this compound, intended to inform risk assessment and guide future research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and fate in the environment. A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 71799-43-4EvitaChem
Molecular Formula C30H20N8Na2O12S2EvitaChem
Appearance Dark brown powderEvitaChem
Solubility Highly soluble in waterEvitaChem
LogP (Octanol-Water Partition Coefficient) 10.39440[1]

Table 1: Physicochemical Properties of this compound

Environmental Fate

The environmental fate of this compound is governed by a combination of its inherent properties and the environmental conditions it encounters. Its high water solubility facilitates its dispersal in aquatic systems, while its complex aromatic structure renders it resistant to natural degradation processes.

Persistence and Biodegradation

This compound is considered to be resistant to aerobic biodegradation. The stability of the azo bond and its complex aromatic structure make it a recalcitrant molecule for many microorganisms. Under anaerobic conditions, however, the azo bonds can be reductively cleaved, leading to the formation of aromatic amines.[3] These degradation products may be further transformed under aerobic conditions.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a significant environmental concern. The octanol-water partition coefficient (LogP) is a key indicator of bioaccumulation potential. A high LogP value suggests a tendency for the substance to partition into fatty tissues. For this compound, a high LogP value of 10.39440 has been reported, indicating a strong potential for bioaccumulation in aquatic organisms.[1]

Photodegradation

Advanced Oxidation Processes (AOPs) and photocatalysis have been investigated as potential methods for the degradation of azo dyes. These processes involve the generation of highly reactive hydroxyl radicals that can break down the complex dye molecule. While specific studies on the photodegradation of this compound are limited, research on structurally similar dyes suggests that this could be a viable degradation pathway.

Ecotoxicity

The release of this compound into aquatic environments poses a significant toxicological risk to a range of organisms.

Aquatic Toxicity

Acute toxicity tests have indicated that this compound exhibits moderate toxicity to aquatic life. The lethal concentration for 50% of a test population (LC50) has been reported to be in the range of 10 to 100 mg/L for various aquatic species.[1] Chronic exposure to sub-lethal concentrations may lead to adverse effects on reproduction and growth in aquatic invertebrates.[1]

Test OrganismEndpointDurationValue (mg/L)Reference
Aquatic Life (General)LC50-10 - 100[1]
Daphnia magna (Water Flea)EC5048 hoursData not available
FishLC5096 hoursData not available
AlgaeEC5072 hoursData not available
Aquatic InvertebratesNOEC-Data not available

Table 2: Aquatic Toxicity of this compound (Note: Specific quantitative data for standard test organisms are not readily available in the reviewed literature.)

Toxicity Mechanisms and Signaling Pathways

The toxicity of azo dyes, including this compound, is often linked to their metabolic breakdown products. The anaerobic cleavage of the azo bond can produce aromatic amines, which are a class of compounds known for their potential carcinogenicity and mutagenicity.

Oxidative Stress

Exposure to some azo dyes has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism.[4][5] Increased ROS can lead to cellular damage, including lipid peroxidation and DNA damage. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[1] Upon exposure to oxidative stressors, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. While not specifically demonstrated for this compound, it is plausible that this pathway is activated in response to exposure.

oxidative_stress_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Triggers Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response Leads to Antioxidant_Response->ROS Reduces daphnia_toxicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Data Collection cluster_analysis Data Analysis Prep_Solutions Prepare Test Solutions (this compound) Exposure Expose Daphnia to Test Concentrations Prep_Solutions->Exposure Culture_Daphnia Culture Daphnia magna (<24h neonates) Culture_Daphnia->Exposure Observe_24h Observe Immobilization at 24h Exposure->Observe_24h Observe_48h Observe Immobilization at 48h Observe_24h->Observe_48h Calculate_EC50 Calculate 48h EC50 Observe_48h->Calculate_EC50 anaerobic_degradation_workflow cluster_setup Experimental Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis Prepare_Media Prepare Anaerobic Media and Inoculum Add_Dye Add this compound Prepare_Media->Add_Dye Create_Anaerobic Create Anaerobic Conditions Add_Dye->Create_Anaerobic Incubate Incubate at Constant Temperature Create_Anaerobic->Incubate Monitor_Decolorization Monitor Decolorization (Spectrophotometry) Incubate->Monitor_Decolorization Monitor_Products Monitor Degradation Products (HPLC) Incubate->Monitor_Products Calculate_Rate Calculate Decolorization Rate Monitor_Decolorization->Calculate_Rate Identify_Products Identify Degradation Products Monitor_Products->Identify_Products

References

Methodological & Application

Application Notes and Protocols for the Adsorption of Acid Brown 354 from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Brown 354 is a synthetic, water-soluble anionic azo dye with the chemical formula C₃₀H₂₀N₈Na₂O₁₂S₂.[1][2] It is commonly used in the textile and leather industries for dyeing and printing.[1][2] Due to its complex aromatic structure, this compound is resistant to biodegradation, leading to its persistence in industrial effluents.[3] The release of this dye into aquatic ecosystems is a significant environmental concern as it can be toxic, carcinogenic, and reduces light penetration in water, affecting aquatic life.[1][2][4] Adsorption has been demonstrated as an effective technique for the removal of this compound from aqueous solutions, utilizing various adsorbent materials.[2][4]

These application notes provide a summary of the key findings and detailed protocols for the adsorption of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation

The following tables summarize the quantitative data from studies on the adsorption of this compound using different adsorbents.

Table 1: Adsorbent Materials and Optimal Experimental Conditions

AdsorbentOptimal pHOptimal Temperature (°C)Adsorbent DosageInitial Dye Concentration (mg/L)Maximum Removal Efficiency (%)Reference
Aminized Cellulose Acetate (ACA) Nanofibers2250.1 g / 100 mL1085.24[1][4][5]
Haloxylon recurvum Stem Biomass2Not specified (efficiency decreased with increasing temperature)Not specifiedNot specifiedHigh removal reported[2][3]

Table 2: Adsorption Isotherm and Kinetic Model Parameters

AdsorbentBest Fit Isotherm ModelIsotherm Correlation Coefficient (R²)Best Fit Kinetic ModelKinetic Model DescriptionReference
Aminized Cellulose Acetate (ACA) NanofibersFreundlich0.988Pseudo-second-orderSuggests a chemical adsorption process.[4][6][1][4][5]
Haloxylon recurvum Stem BiomassLangmuir and TemkinNot specifiedPseudo-second-orderIndicates a chemical adsorption process.[2]

Experimental Protocols

This section details the methodologies for conducting batch adsorption experiments to remove this compound from aqueous solutions.

1. Materials and Reagents

  • This compound dye (C₃₀H₂₀N₈Na₂O₁₂S₂)

  • Adsorbent material (e.g., Aminized Cellulose Acetate Nanofibers)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Glassware: beakers, conical flasks, graduated cylinders

  • Orbital shaker

  • pH meter

  • UV-Visible Spectrophotometer

2. Preparation of Adsorbate Solution

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in a known volume of deionized water.

  • Prepare working solutions of desired concentrations (e.g., 10 mg/L to 100 mg/L) by diluting the stock solution with deionized water.

3. Batch Adsorption Experiment

  • Dispense a fixed volume of the this compound working solution (e.g., 100 mL) into a series of conical flasks.

  • Adjust the initial pH of the solutions to the desired value (e.g., pH 2) using 0.1 M HCl or 0.1 M NaOH.[1][4][5]

  • Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.[1][4][5]

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified contact time to reach equilibrium.[1][4][5]

  • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the supernatant for the remaining concentration of this compound.

4. Analysis of Dye Concentration

  • The concentration of this compound in the solutions before and after adsorption is determined using a UV-Visible Spectrophotometer.

  • Measure the absorbance at the maximum wavelength (λmax) for this compound, which is 440 nm.[3]

  • Use a pre-established calibration curve of absorbance versus known concentrations of the dye to determine the final concentration in the experimental samples.[3]

5. Calculation of Adsorption Capacity and Removal Efficiency

  • Removal Efficiency (%):

    Where:

    • C₀ is the initial dye concentration (mg/L).

    • Cₑ is the equilibrium dye concentration (mg/L).

  • Adsorption Capacity at Equilibrium (qₑ, mg/g):

    Where:

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Visualizations

Experimental Workflow for Batch Adsorption Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Stock & Working Solutions add_solution Dispense Dye Solution into Flasks prep_solution->add_solution prep_adsorbent Prepare Adsorbent Material add_adsorbent Add Adsorbent prep_adsorbent->add_adsorbent adjust_ph Adjust Initial pH add_solution->adjust_ph adjust_ph->add_adsorbent agitate Agitate at Constant Temp & Time add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure Measure Final Concentration (UV-Vis at 440 nm) separate->measure calculate Calculate Removal % & Adsorption Capacity measure->calculate

Caption: Workflow for a typical batch adsorption experiment.

Factors Influencing Adsorption of this compound

G center_node Adsorption Efficiency param1 pH of Solution param1->center_node Optimal at pH 2 param2 Temperature param2->center_node Decreases with increase param3 Adsorbent Dosage param3->center_node Affects active sites param4 Initial Dye Concentration param4->center_node Influences capacity param5 Contact Time param5->center_node Required for equilibrium

Caption: Key parameters affecting the removal of this compound.

References

Application Notes and Protocols: Photocatalytic Degradation of Acid Brown 354 using TiO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The textile industry is a major contributor to water pollution, releasing complex organic dyes into the environment. Acid Brown 354, an azo dye, is a significant environmental concern due to its persistence and potential toxicity. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO2), have emerged as a promising technology for the degradation of such pollutants.[1][2][3] TiO2 is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness.[3] When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS) that can break down complex organic molecules like this compound into simpler, less harmful compounds.[4][5][6]

These application notes provide a detailed protocol for the photocatalytic degradation of this compound using TiO2. It includes experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying mechanism.

Data Presentation

Effective data presentation is crucial for comparing experimental outcomes. All quantitative data from the photocatalytic degradation experiments should be summarized in clearly structured tables.

Table 1: Experimental Parameters for Photocatalytic Degradation of this compound

ParameterRange / ValuePurpose
Initial Dye Concentration (mg/L)10 - 100To evaluate the effect of substrate concentration on degradation efficiency.
TiO2 Catalyst Loading (g/L)0.1 - 2.0To determine the optimal catalyst amount for maximum degradation.[2]
pH3 - 11To assess the influence of pH on the surface charge of TiO2 and the dye molecule.[7]
Irradiation SourceUV Lamp (e.g., 125W Mercury Lamp) or Solar SimulatorTo provide the necessary energy to activate the TiO2 photocatalyst.
Irradiation Time (min)0 - 180To monitor the progress of the degradation reaction over time.
Temperature (°C)25 - 50To study the effect of temperature on the reaction kinetics.
Stirring Speed (rpm)200 - 500To ensure a homogenous suspension of the catalyst in the dye solution.

Table 2: Degradation Efficiency and Kinetics

Sample IDInitial Concentration (mg/L)Catalyst Loading (g/L)pHDegradation (%) after 120 minApparent Rate Constant (k_app, min⁻¹)
AB354-01501.05
AB354-02501.55
AB354-03501.03
AB354-04501.07
..................

Experimental Protocols

This section details the methodology for conducting the photocatalytic degradation of this compound.

Materials and Reagents
  • This compound dye

  • Titanium dioxide (e.g., Degussa P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a UV light source

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L).

  • Photocatalytic Reaction:

    • In a typical experiment, add a specific amount of TiO2 catalyst (e.g., 1.0 g/L) to a known volume of the this compound solution (e.g., 100 mL) in a photoreactor.[8]

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[7]

    • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the TiO2 surface.[8][9]

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).[8]

  • Sample Analysis:

    • Immediately after withdrawal, centrifuge the aliquots to separate the TiO2 particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[9]

  • Kinetic Study: The photocatalytic degradation of many organic dyes follows pseudo-first-order kinetics.[9] The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(A₀/Aₜ) versus irradiation time.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions A->B C Add TiO2 to Dye Solution B->C D Adjust pH C->D E Stir in Dark (Adsorption-Desorption Equilibrium) D->E F UV Irradiation E->F G Withdraw Aliquots at Intervals F->G H Centrifuge Samples G->H I Measure Absorbance (UV-Vis Spectrophotometer) H->I J Calculate Degradation (%) I->J K Determine Kinetic Rate I->K

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Signaling Pathway: Mechanism of TiO2 Photocatalysis

Photocatalysis_Mechanism cluster_catalyst TiO2 Particle cluster_reactions Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) VB->CB Electron (e⁻) Excitation Hydroxyl •OH (Hydroxyl radical) VB->Hydroxyl Hole (h⁺) Oxidation Superoxide •O2⁻ (Superoxide radical) CB->Superoxide e⁻ Reduction UV UV Light (hν ≥ Eg) UV->VB Photon Absorption O2 O2 O2->Superoxide H2O H2O H2O->Hydroxyl OH_neg OH⁻ OH_neg->Hydroxyl Degradation Degradation of This compound Superoxide->Degradation Hydroxyl->Degradation Products Degradation Products (CO2, H2O, mineral acids) Degradation->Products

Caption: Mechanism of photocatalytic degradation of organic dyes by TiO2.

References

Application Notes and Protocols for the Removal of Acid Brown 354 Using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Advanced Oxidation Processes (AOPs) for the degradation of the recalcitrant azo dye, Acid Brown 354. Detailed experimental protocols for key AOPs are provided, along with a summary of expected quantitative data and visualizations of the underlying processes.

Introduction

This compound is a complex azo dye used in the textile and leather industries. Its intricate aromatic structure and the presence of azo bonds (-N=N-) make it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) offer a promising alternative for the effective degradation of this compound by generating highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecule, leading to its decolorization and mineralization. This document outlines protocols for several common AOPs for the removal of this compound.

Data Presentation

The following tables summarize the expected comparative performance of different AOPs for the removal of this compound.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical results observed for the degradation of similar azo dyes. Specific experimental results for this compound may vary, and it is recommended to perform optimization studies.

Table 1: Comparison of AOPs for this compound Decolorization Efficiency

Advanced Oxidation ProcessReagent Dosages (Typical)Reaction Time (min)pHDecolorization Efficiency (%)
Fenton[Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L603~95%
Photo-Fenton[Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L, UV-A303>98%
PhotocatalysisTiO₂ = 1 g/L, UV-A1205-6~85%
OzonationO₃ flow rate = 0.5 g/h457-9~90%
UV/H₂O₂[H₂O₂] = 150 mg/L, UV-C906-7~88%
Persulfate (Heat-activated)[S₂O₈²⁻] = 2 mM, 60°C605-6~92%

Table 2: Comparison of AOPs for Total Organic Carbon (TOC) Removal from this compound Solutions

Advanced Oxidation ProcessReagent Dosages (Typical)Reaction Time (min)pHTOC Removal (%)
Fenton[Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L1203~50%
Photo-Fenton[Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L, UV-A903~65%
PhotocatalysisTiO₂ = 1 g/L, UV-A1805-6~40%
OzonationO₃ flow rate = 0.5 g/h907-9~45%
UV/H₂O₂[H₂O₂] = 150 mg/L, UV-C1206-7~35%
Persulfate (Heat-activated)[S₂O₈²⁻] = 2 mM, 60°C1205-6~55%

Experimental Protocols

Fenton and Photo-Fenton Oxidation

Objective: To degrade this compound using the Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp (for photo-Fenton, preferably emitting in the UV-A range, e.g., 365 nm)

  • Beakers, magnetic stirrer, pH meter, spectrophotometer.

Protocol:

  • Prepare a 50 mg/L aqueous solution of this compound.

  • In a beaker, take a known volume of the dye solution (e.g., 500 mL).

  • Adjust the initial pH of the solution to 3.0 using H₂SO₄.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L) and stir until dissolved.

  • For the photo-Fenton experiment, place the beaker under a UV lamp and turn it on.

  • Initiate the reaction by adding the required amount of H₂O₂ (e.g., 100 mg/L).

  • Start a timer and collect aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Immediately quench the reaction in the aliquots by adding a small amount of NaOH to raise the pH to >10, which precipitates the iron catalyst.

  • Centrifuge or filter the samples to remove the precipitate.

  • Analyze the supernatant for the remaining concentration of this compound using a spectrophotometer at its maximum absorbance wavelength.

  • For TOC analysis, use a TOC analyzer on the quenched and filtered samples.

Heterogeneous Photocatalysis

Objective: To degrade this compound using a semiconductor photocatalyst (e.g., TiO₂) and UV irradiation.

Materials:

  • This compound solution (e.g., 20 mg/L)

  • Titanium dioxide (TiO₂, e.g., P25)

  • UV lamp (e.g., UV-A or UV-C)

  • Photoreactor with a quartz window and a magnetic stirrer

  • pH meter, spectrophotometer, syringe filters.

Protocol:

  • Prepare a 20 mg/L aqueous solution of this compound.

  • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L) to a known volume of the dye solution in the photoreactor.

  • Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached.

  • Take a sample to measure the initial concentration after adsorption.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Collect aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Immediately filter the samples through a syringe filter (e.g., 0.45 µm) to remove the TiO₂ particles.

  • Analyze the filtrate for the remaining concentration of this compound using a spectrophotometer.

  • For TOC analysis, use a TOC analyzer on the filtered samples.

Ozonation

Objective: To degrade this compound using ozone gas.

Materials:

  • This compound solution (e.g., 50 mg/L)

  • Ozone generator

  • Gas washing bottle or a bubble column reactor

  • Off-gas ozone destructor (e.g., KI trap)

  • pH meter, spectrophotometer.

Protocol:

  • Prepare a 50 mg/L aqueous solution of this compound.

  • Place a known volume of the dye solution into the reactor.

  • Adjust the initial pH if required (ozonation is often effective at neutral or slightly alkaline pH).

  • Start bubbling ozone gas through the solution at a constant flow rate (e.g., 0.5 g/h).

  • Ensure the off-gas is passed through an ozone destructor.

  • Collect aliquots of the solution at regular intervals (e.g., 5, 10, 20, 30, 45 minutes).

  • Immediately analyze the samples for the remaining concentration of this compound using a spectrophotometer.

  • For TOC analysis, use a TOC analyzer on the samples.

Visualizations

Experimental_Workflow_AOPs cluster_prep Sample Preparation cluster_aops Advanced Oxidation Processes cluster_analysis Analysis Prep Prepare this compound Aqueous Solution pH_adjust Adjust Initial pH Prep->pH_adjust Fenton Fenton / Photo-Fenton (Add FeSO4, H2O2, optional UV) pH_adjust->Fenton PhotoCat Photocatalysis (Add TiO2, UV Irradiation) pH_adjust->PhotoCat Ozone Ozonation (Bubble O3 gas) pH_adjust->Ozone Sampling Collect Aliquots at Intervals Fenton->Sampling PhotoCat->Sampling Ozone->Sampling Quench Quench Reaction (if applicable) Sampling->Quench Filter Filter/Centrifuge Quench->Filter Spectro Spectrophotometric Analysis (Decolorization) Filter->Spectro TOC TOC Analysis (Mineralization) Filter->TOC

Caption: General experimental workflow for AOP treatment of this compound.

Degradation_Pathway cluster_attack Radical Attack AB354 This compound (Complex Azo Dye) Intermediates Aromatic Intermediates (e.g., phenolic compounds, nitroaromatics, carboxylic acids) AB354->Intermediates Azo bond cleavage & Aromatic ring opening OH_radical •OH (Hydroxyl Radical) OH_radical->AB354 OH_radical->Intermediates Mineralization Mineralization Products (CO2, H2O, Inorganic Ions like NO3-, SO42-, Cl-) Intermediates->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound by hydroxyl radicals.

Application Note: Quantification of Acid Brown 354 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acid Brown 354, a di-azo dye. The described method is applicable for the determination of this compound in various matrices, including textile effluents and dye manufacturing process samples. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in the fields of analytical chemistry and drug development.

Introduction

This compound (C.I. 20177) is a synthetic dye widely used in the textile and leather industries.[1][2] As an azo dye, it is characterized by the presence of one or more azo groups (-N=N-).[3] Due to the potential environmental impact of azo dyes and their degradation products, which can include carcinogenic aromatic amines, accurate and reliable quantification methods are essential for monitoring and quality control.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for the analysis of this compound.[4] This application note presents a detailed HPLC method for the quantification of this dye.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC with UV-Vis detection.

2.1. Materials and Reagents

  • This compound reference standard (purity >98%)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 430 nm (λmax of this compound)

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

  • Sample Preparation: For liquid samples, filter through a 0.45 µm syringe filter before injection. For solid samples, an appropriate extraction method should be developed and validated.

2.5. Calibration and Quantification

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the samples can be determined using the linear regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

ParameterExpected Value
Retention Time (RT) Approximately 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC quantification method for this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation detection UV-Vis Detection (430 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis and Quantification data_acq->analysis

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and workflow diagram provide a clear guide for researchers and scientists to implement this method effectively.

References

Application Notes and Protocols: Spectrophotometric Determination of Acid Brown 354 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354 is a synthetic double azo dye utilized in various industrial applications, including textile and leather dyeing.[1][2][3] Its presence in industrial effluents necessitates accurate and reliable quantitative analysis for environmental monitoring and process optimization. This document provides a detailed application note and protocol for the determination of this compound concentration in aqueous solutions using UV-Visible spectrophotometry, a widely used and accessible analytical technique.[4]

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate analysis.

PropertyValueReference
Chemical Formula C₃₀H₂₀N₈Na₂O₁₂S₂[2]
Molecular Weight 794.64 g/mol [2]
CAS Number 71799-43-4[5]
Appearance Brown Powder[3]
Solubility Soluble in water[6]
Chemical Class Double Azo Dye[2]

Spectrophotometric Characteristics

The spectrophotometric analysis of this compound relies on its distinct absorption spectrum in the visible range.

ParameterValueReference
Maximum Absorption Wavelength (λmax) 440 nm[4]
Molar Absorptivity (ε) To be determined experimentally

Note: The molar absorptivity is a crucial parameter for the direct calculation of concentration from absorbance data. If a literature value is not available, it must be determined experimentally by preparing a standard solution of known concentration and measuring its absorbance.

Experimental Protocol: Spectrophotometric Determination of this compound

This protocol outlines the step-by-step procedure for determining the concentration of this compound in an unknown aqueous sample.

1. Materials and Reagents

  • This compound (analytical standard)

  • Deionized water

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

2. Preparation of Stock Standard Solution (e.g., 100 mg/L)

  • Accurately weigh 10.0 mg of this compound powder.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Dissolve the powder in a small amount of deionized water.

  • Bring the solution to volume with deionized water and mix thoroughly.

3. Preparation of Working Standard Solutions for Calibration Curve

Prepare a series of standard solutions by diluting the stock solution. The following is an example for a concentration range of 1 to 10 mg/L:

StandardConcentration (mg/L)Volume of Stock Solution (mL)Final Volume (mL)
11.01.0100
22.52.5100
35.05.0100
47.57.5100
510.010.0100

4. Spectrophotometric Measurement

  • Set the spectrophotometer to measure absorbance at the λmax of this compound, which is 440 nm.[4]

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the unknown sample solution.

  • Record the absorbance values.

5. Data Analysis

  • Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be close to 1 for a good linear fit.

  • Use the equation of the line to calculate the concentration of this compound in the unknown sample by substituting its measured absorbance for y and solving for x.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (100 mg/L this compound) standards Prepare Working Standards (e.g., 1-10 mg/L) stock->standards unknown Prepare Unknown Sample set_lambda Set Spectrophotometer to λmax = 440 nm blank Zero with Deionized Water (Blank) set_lambda->blank measure_std Measure Absorbance of Standards blank->measure_std measure_unknown Measure Absorbance of Unknown measure_std->measure_unknown calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_std->calibration calculate Calculate Unknown Concentration measure_unknown->calculate regression Perform Linear Regression (y = mx + c, R²) calibration->regression regression->calculate

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Logical Relationship for Beer-Lambert Law Application

beer_lambert_law cluster_inputs Experimental Inputs cluster_measurement Measurement cluster_law Beer-Lambert Law Concentration Concentration (c) Equation A = εlc Concentration->Equation Pathlength Path Length (l) (Cuvette Width) Pathlength->Equation Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Equation Absorbance Absorbance (A) Equation->Absorbance

Caption: Relationship of variables in the Beer-Lambert Law.

References

Application Notes and Protocols for the Use of Acid Brown 354 as a Model Pollutant in Wastewater Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Brown 354 is a synthetic double azo dye utilized in the textile and leather industries for dyeing and printing.[1] Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment, posing a potential risk to aquatic ecosystems. Its stability and prevalence in industrial effluents make it an excellent model pollutant for research and development of effective wastewater treatment technologies. These application notes provide detailed protocols for utilizing this compound in studies evaluating adsorption, photocatalysis, and advanced oxidation processes (AOPs) for wastewater remediation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting wastewater treatment experiments.

PropertyValueReference
Chemical Formula C₃₀H₂₀N₈Na₂O₁₂S₂[1]
Molecular Weight 794.64 g/mol [1]
Chemical Class Double Azo Dye[2]
Color Reddish-brown[1]
Solubility Soluble in water[2]
Maximum Absorbance (λmax) 440 nm[3]
C.I. Name This compound[1]
CAS Number 71799-43-4[1]

Adsorption Studies

Adsorption is a widely studied, effective, and economical method for the removal of dyes from wastewater. The following sections detail the use of this compound in adsorption experiments.

Quantitative Data for Adsorption of this compound

The following table summarizes key quantitative data from a study on the adsorption of this compound using aminized cellulose acetate nanofibers.

ParameterOptimal Value/ResultReference
Adsorbent Aminized Cellulose Acetate Nanofibers[1][4][5]
Initial Dye Concentration 10 mg/L[1][4][5]
Adsorbent Dosage 0.1 g[1][4][5]
pH 2[1][4][5]
Temperature 25 °C[1][4][5]
Maximum Removal Efficiency 85.24%[4]
Adsorption Isotherm Model Freundlich (R² = 0.988)[1][4][5]
Adsorption Kinetics Model Pseudo-second-order[1][4][5]
Experimental Protocol for Adsorption Studies

This protocol is based on the methodology for the adsorption of this compound onto aminized cellulose acetate nanofibers.[1][4][5]

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent (e.g., aminized cellulose acetate nanofibers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge or filtration apparatus

Procedure:

  • Preparation of Dye Solutions: Prepare working solutions of this compound (e.g., 10 mg/L) by diluting the stock solution with deionized water.

  • pH Adjustment: Adjust the pH of the dye solutions to the desired value (e.g., pH 2) using 0.1 M HCl or 0.1 M NaOH.

  • Adsorption Experiment:

    • Add a known amount of adsorbent (e.g., 0.1 g) to a fixed volume of the pH-adjusted dye solution (e.g., 100 mL) in a conical flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium.

  • Sample Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the λmax of this compound (440 nm) using a UV-Vis spectrophotometer.[3]

  • Calculation of Removal Efficiency: Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Adsorption Workflow Diagram

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution B Adjust pH A->B Dilution C Add Adsorbent B->C pH-adjusted solution D Agitate on Shaker C->D Mixture E Separate Adsorbent D->E After equilibration F Measure Absorbance (UV-Vis @ 440 nm) E->F Supernatant G Calculate Removal Efficiency F->G Concentration data Photocatalysis_Pathway Catalyst Semiconductor Photocatalyst (e.g., TiO₂) e e⁻ (conduction band) Catalyst->e h h⁺ (valence band) Catalyst->h Light Light (hν) Light->Catalyst O2 O₂ e->O2 H2O H₂O / OH⁻ h->H2O Superoxide •O₂⁻ O2->Superoxide Dye This compound Superoxide->Dye Hydroxyl •OH H2O->Hydroxyl Hydroxyl->Dye Intermediates Degradation Intermediates Dye->Intermediates Oxidation Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization Further Oxidation Fenton_PhotoFenton cluster_fenton Fenton Process cluster_photo_fenton Photo-Fenton Process Start This compound Solution Adjust_pH Adjust pH to ~3 Start->Adjust_pH Add_Fe2 Add Fe²⁺ (FeSO₄) Adjust_pH->Add_Fe2 Add_H2O2_Fenton Add H₂O₂ Add_Fe2->Add_H2O2_Fenton Add_H2O2_Photo Add H₂O₂ Add_Fe2->Add_H2O2_Photo Reaction_Fenton Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Add_H2O2_Fenton->Reaction_Fenton Degradation Degradation of this compound by •OH radicals Reaction_Fenton->Degradation Irradiate Irradiate (UV/Visible Light) Add_H2O2_Photo->Irradiate Reaction_Photo Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺ Irradiate->Reaction_Photo Reaction_Photo->Degradation Stop_Reaction Stop Reaction (Increase pH > 7) Degradation->Stop_Reaction Analysis Analyze Supernatant Stop_Reaction->Analysis

References

Application Notes and Protocols for Isotherm and Kinetic Studies of Acid Brown 354 Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acid Brown 354 is a double azo dye utilized in the textile and leather industries for dyeing and printing. Due to its complex aromatic structure, it is resistant to biodegradation, leading to its persistence in industrial effluents and posing a potential risk to aquatic ecosystems. Adsorption has been identified as a highly effective method for the removal of such dyes from wastewater. This document outlines the experimental protocols and data analysis for the adsorption of this compound using aminized cellulose acetate nanofibers, a promising adsorbent material. The study of adsorption isotherms and kinetics is crucial for understanding the adsorption mechanism and for the design of efficient wastewater treatment processes.

Materials and Methods

1. Materials and Reagents

  • This compound (C₃₀H₂₀N₈Na₂O₁₂S₂, Molecular Weight: 794.64 g/mol )

  • Aminized Cellulose Acetate (ACA) nanofibers (adsorbent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

2. Preparation of Adsorbate Solution A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in deionized water to achieve a concentration of 1000 mg/L. Experimental solutions of desired concentrations (e.g., 10-50 mg/L) are prepared by diluting the stock solution with deionized water.

3. Batch Adsorption Experiments Batch adsorption studies are conducted to investigate the effects of various parameters on the removal of this compound.

  • Effect of Adsorbent Dosage: A series of flasks containing a fixed volume and initial concentration of the dye solution are prepared. Varying amounts of ACA nanofibers (e.g., 0.02 to 0.1 g) are added to each flask. The flasks are then agitated at a constant speed and temperature for a predetermined time.

  • Effect of pH: The pH of the dye solutions is adjusted to a range of values (e.g., 2 to 10) using 0.1 M HCl and 0.1 M NaOH. A fixed amount of ACA is added to each solution, and the mixtures are agitated.

  • Effect of Initial Dye Concentration and Contact Time (for Kinetic Studies): Solutions with different initial concentrations of this compound (e.g., 10, 20, 30, 40, 50 mg/L) are prepared. A fixed amount of adsorbent is added, and the flasks are agitated. Aliquots are withdrawn at different time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) to determine the dye concentration.

  • Effect of Temperature (for Isotherm Studies): To study the effect of temperature, experiments are conducted at different temperatures (e.g., 25°C, 35°C, 45°C) by placing the flasks in a temperature-controlled shaker.

After agitation, the samples are centrifuged to separate the adsorbent from the solution. The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

The amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, mg/g) and at any time t (q_t, mg/g) is calculated using the following equations:

  • q_e = (C₀ - C_e) * V / m

  • q_t = (C₀ - C_t) * V / m

Where:

  • C₀ is the initial dye concentration (mg/L)

  • C_e is the equilibrium dye concentration (mg/L)

  • C_t is the dye concentration at time t (mg/L)

  • V is the volume of the solution (L)

  • m is the mass of the adsorbent (g)

The removal efficiency (%) is calculated as:

  • Removal Efficiency (%) = [(C₀ - C_e) / C₀] * 100

Results and Discussion

The adsorption of this compound onto aminized cellulose acetate nanofibers was found to be influenced by several factors, with optimal removal achieved at a pH of 2, an adsorbent dosage of 0.1 g, and an initial dye concentration of 10 mg/L at 25°C.

Isotherm Studies Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The experimental data for this compound adsorption was fitted to the Langmuir, Freundlich, and Temkin isotherm models. The Freundlich model provided the best fit, with a correlation coefficient (R²) of 0.988, suggesting that the adsorption process occurs on a heterogeneous surface.

Table 1: Isotherm Model Parameters for this compound Adsorption

Isotherm ModelParametersValue
Freundlich K_f ((mg/g)(L/mg)^(1/n))1.830.988
n1.25
Langmuir q_max (mg/g)25.640.965
K_L (L/mg)0.17
Temkin B (J/mol)21.480.972
A (L/g)1.36

Kinetic Studies Kinetic models are used to determine the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models were applied to the experimental data. The adsorption of this compound was well-described by the pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

Table 2: Kinetic Model Parameters for this compound Adsorption

Kinetic ModelParametersValue
Pseudo-first-order k₁ (1/min)0.0210.963
q_e (cal) (mg/g)8.74
Pseudo-second-order k₂ (g/mg·min)0.0150.999
q_e (cal) (mg/g)15.38

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Modeling prep_adsorbent Prepare Aminized Cellulose Acetate ph_study Vary pH prep_adsorbent->ph_study dosage_study Vary Adsorbent Dosage prep_adsorbent->dosage_study conc_time_study Vary Initial Conc. & Contact Time prep_adsorbent->conc_time_study temp_study Vary Temperature prep_adsorbent->temp_study prep_dye Prepare this compound Stock Solution prep_exp Prepare Experimental Solutions prep_exp->ph_study prep_exp->dosage_study prep_exp->conc_time_study prep_exp->temp_study centrifuge Centrifuge Samples ph_study->centrifuge dosage_study->centrifuge conc_time_study->centrifuge temp_study->centrifuge spectro Measure Final Conc. (UV-Vis) centrifuge->spectro calc Calculate qe & % Removal spectro->calc isotherm Isotherm Modeling (Langmuir, Freundlich) calc->isotherm kinetic Kinetic Modeling (Pseudo-first/second order) calc->kinetic

Caption: Experimental workflow for this compound adsorption studies.

adsorption_logic cluster_params Influencing Parameters cluster_models Descriptive Models main This compound Adsorption Efficiency isotherm Isotherm Model (Freundlich) main->isotherm Describes equilibrium behavior kinetic Kinetic Model (Pseudo-second-order) main->kinetic Describes adsorption rate pH Solution pH pH->main Optimal at acidic pH (2) dosage Adsorbent Dosage dosage->main Higher dosage increases removal init_conc Initial Dye Concentration init_conc->main Affects equilibrium capacity temp Temperature temp->main Influences adsorption thermodynamics contact_time Contact Time contact_time->main Determines equilibrium time

Application of Acid Brown 354 in Textile Dyeing Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, a dis-azo acid dye, is utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1][2][3] Its molecular structure, characterized by the presence of sulfonic acid groups, renders it water-soluble and allows for the formation of ionic bonds with the amino groups in protein fibers under acidic conditions.[1][3] This interaction results in good color fastness properties, making it a candidate for various textile applications. This document provides detailed application notes and experimental protocols for the use of this compound in textile dyeing research, with a focus on wool and silk fibers.

Data Presentation

Due to a lack of specific published data on the performance of this compound on wool and silk, the following tables provide illustrative quantitative data based on the typical performance of similar acid dyes on protein fibers. These values should be considered as a general guideline for research purposes.

Table 1: Illustrative Dyeing Performance of this compound on Wool and Silk

ParameterWoolSilk
Optimal Dyeing Temperature 90-100°C85-95°C
Optimal Dye Bath pH 4.5 - 5.54.0 - 5.0
Dye Concentration (% owf) 0.5 - 4.00.5 - 3.0
Color Yield (K/S) at 2% owf 12 - 1510 - 13
Exhaustion (%) 85 - 9580 - 90
Fixation (%) 75 - 8570 - 80

% owf: on weight of fiber

Table 2: Illustrative Fastness Properties of this compound on Wool and Silk (2% owf)

Fastness PropertyTest MethodWool Rating (Grey Scale)Silk Rating (Grey Scale)
Washing Fastness (Color Change) ISO 105-C0643-4
Washing Fastness (Staining on Wool) ISO 105-C0643-4
Washing Fastness (Staining on Cotton) ISO 105-C064-54
Light Fastness (Xenon Arc) ISO 105-B024-54
Rubbing Fastness (Dry) ISO 105-X124-54
Rubbing Fastness (Wet) ISO 105-X1232-3

Experimental Protocols

The following are detailed protocols for the application of this compound in a laboratory setting.

Protocol 1: Exhaust Dyeing of Wool with this compound

1. Materials and Reagents:

  • Scoured wool fabric

  • This compound dye

  • Glacial Acetic Acid (or Formic Acid)

  • Glauber's salt (Sodium Sulfate)

  • Non-ionic wetting agent

  • Distilled water

  • Laboratory dyeing machine (e.g., shaking water bath, IR dyer)

2. Dye Bath Preparation:

  • Set the liquor-to-goods ratio (LR) to 40:1. For 10 grams of wool, this will be 400 mL of water.

  • Calculate the required amount of dye based on the desired depth of shade (% owf). For a 2% shade on 10g of fabric, 0.2g of dye is needed.

  • Prepare a stock solution of the dye by dissolving it in a small amount of hot distilled water.

  • In the main dye bath, add the required amount of distilled water.

  • Add a non-ionic wetting agent (e.g., 0.5 g/L).

  • Add Glauber's salt (e.g., 5-10% owf) as a leveling agent.

  • Add the dye stock solution to the bath and stir well.

  • Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.

3. Dyeing Procedure:

  • Introduce the pre-wetted wool fabric into the dye bath at 40°C.

  • Raise the temperature to 98°C at a rate of 1.5°C/minute.

  • Hold the temperature at 98°C for 45-60 minutes, ensuring gentle agitation.

  • After 45 minutes, if the dye bath is not fully exhausted, an additional small amount of acetic acid can be added to promote further exhaustion.

  • Cool the dye bath down to 70°C at a rate of 2°C/minute.

  • Remove the dyed fabric and rinse thoroughly with cold water until the water runs clear.

  • Perform a soaping treatment by washing the fabric with a non-ionic detergent (2 g/L) at 50°C for 15 minutes to remove any unfixed dye.

  • Rinse again with cold water and air dry.

Protocol 2: Exhaust Dyeing of Silk with this compound

1. Materials and Reagents:

  • Degummed silk fabric

  • This compound dye

  • Acetic Acid

  • Glauber's salt (Sodium Sulfate)

  • Distilled water

  • Laboratory dyeing machine

2. Dye Bath Preparation:

  • Set the liquor-to-goods ratio (LR) to 40:1.

  • Calculate and prepare the dye stock solution as described for wool.

  • Prepare the dye bath with distilled water, Glauber's salt (5-10% owf), and the dye stock solution.

  • Adjust the pH of the dye bath to 4.0-5.0 with dilute acetic acid.

3. Dyeing Procedure:

  • Introduce the pre-wetted silk fabric into the dye bath at 30°C.

  • Raise the temperature to 90°C at a rate of 1°C/minute.

  • Hold the temperature at 90°C for 60 minutes with gentle agitation.

  • Cool the dye bath to 60°C.

  • Remove the fabric, rinse with cold water, and perform a soaping treatment as described for wool.

  • Rinse thoroughly and air dry away from direct sunlight.

Protocol 3: Fastness Testing

1. Washing Fastness (ISO 105-C06):

  • A specimen of the dyed fabric is stitched together with a multi-fiber test fabric.

  • The composite specimen is washed in a standard soap solution at a specified temperature (e.g., 40°C or 50°C) for a set duration in a launder-o-meter.

  • The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using standard grey scales under controlled lighting.

2. Light Fastness (ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards with known lightfastness are exposed.

  • The fading of the test specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.

3. Rubbing Fastness (ISO 105-X12):

  • A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure using a crockmeter.

  • The amount of color transferred to the cotton cloths is assessed using the grey scale for staining.

Visualizations

Experimental_Workflow_for_Wool_Dyeing cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_analysis Analysis Wool_Scouring Scour Wool Fabric Dye_Bath_Prep Prepare Dye Bath Wool_Scouring->Dye_Bath_Prep Pre-wetted Fabric Dyeing Dyeing at 98°C Dye_Bath_Prep->Dyeing Cooling Cool Down Dyeing->Cooling Rinsing Rinse Cooling->Rinsing Soaping Soaping Rinsing->Soaping Drying Air Dry Soaping->Drying Fastness_Testing Fastness Testing Drying->Fastness_Testing Color_Measurement Color Measurement Drying->Color_Measurement

Caption: Workflow for the exhaust dyeing of wool fabric.

Dye_Fiber_Interaction Dye Acid Dye Anion (D-SO3-) Dyed_Fiber Dyed Fiber (Ionic Bond) Dye->Dyed_Fiber Fiber Protein Fiber (Wool/Silk) Protonated_Fiber Protonated Amino Group (-NH3+) Fiber->Protonated_Fiber Protonation Acid Acidic Medium (H+) Acid->Protonated_Fiber Protonated_Fiber->Dyed_Fiber Ionic Interaction

Caption: Ionic interaction between this compound and protein fibers.

References

Acid Brown 354: An Industrial Dye with Untapped Potential in Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

While Acid Brown 354 is a well-established synthetic azo dye primarily utilized in the textile and leather industries, its application as a staining agent in biological research is not documented in current scientific literature. This report aims to provide a comprehensive overview of this compound's known properties and applications, and to offer a prospective look at how its characteristics might be leveraged for biological staining, based on the general principles of acid dyes in histology and cytology.

Overview of this compound

This compound, also known as C.I. This compound, is a water-soluble anionic dye.[1] Its chemical formula is C30H20N8Na2O12S2, and it has a molecular weight of 794.64 g/mol .[2] The dye belongs to the double azo class of compounds.[2] Its primary industrial applications include the dyeing and printing of wool and the shading of leather, imparting a red-light brown color.[2][3] Beyond textiles, it is also used in thermoplastic and thermoset applications.[1]

In scientific research, this compound has been utilized as a model pollutant in studies focused on wastewater treatment and adsorption techniques.[4] Due to its stability and persistence, it is a relevant compound for environmental remediation research.[5]

General Principles of Acid Dyes in Biological Staining

Acid dyes, as their name suggests, are acidic and carry a negative charge (anionic). In biological staining, they are used to stain basic (acidophilic or cationic) tissue components. This interaction is based on electrostatic attraction. Common acidophilic structures in cells and tissues include:

  • Cytoplasm: The general cytoplasmic matrix is rich in proteins, which contain positively charged amino groups.

  • Collagen: This extracellular matrix protein has a strong affinity for acid dyes.

  • Erythrocytes: Red blood cells are intensely stained by many acid dyes.

Prominent examples of acid dyes used in routine histology include Eosin in the Hematoxylin and Eosin (H&E) stain, and Acid Fuchsin in Masson's Trichrome stain, which are used to visualize cytoplasm, muscle, and collagen.[6]

Potential Applications and Hypothetical Protocols for this compound in Research

Given that this compound is an anionic dye, it could theoretically be explored as a counterstain for cytoplasmic and extracellular matrix components in a manner similar to other acid dyes. Below are hypothetical protocols that would require significant optimization and validation.

Hypothetical Staining Workflow

G cluster_prep Sample Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Deparaffinization->Nuclear_Stain Rinse1 Rinse in Water Nuclear_Stain->Rinse1 AB354_Stain This compound Staining (Hypothetical) Rinse1->AB354_Stain Rinse2 Rinse in Water AB354_Stain->Rinse2 Dehydration_Final Dehydration Rinse2->Dehydration_Final Clearing_Final Clearing Dehydration_Final->Clearing_Final Mounting Mounting Clearing_Final->Mounting G cluster_pathway Generic Fibrosis Signaling cluster_outcome Cellular & Tissue Response GF Growth Factor (e.g., TGF-β) Receptor Receptor Activation GF->Receptor Smad Intracellular Signaling (e.g., Smad pathway) Receptor->Smad Gene Gene Transcription (e.g., Collagen genes) Smad->Gene ECM Increased ECM Deposition (e.g., Collagen) Gene->ECM Stain Visualized with Acid Dye (e.g., this compound) ECM->Stain

References

Application Notes and Protocols for Column Adsorption of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354 is a complex azo dye utilized in various industrial applications, including textile dyeing and leather tanning.[1] The discharge of effluents containing this dye into aquatic ecosystems is a significant environmental concern due to its persistence, potential toxicity, and the coloration of water bodies, which reduces light penetration and affects aquatic life.[1] Adsorption using a fixed-bed column is a widely employed and effective method for the removal of such dyes from wastewater. This document provides detailed application notes and protocols for conducting column adsorption studies for the removal of this compound, including data presentation, experimental methodologies, and kinetic modeling.

Data Presentation

Effective evaluation of column adsorption performance relies on the analysis of breakthrough curves. A breakthrough curve illustrates the ratio of the effluent dye concentration (C_t) to the influent dye concentration (C_o) as a function of time or volume of effluent. Key parameters derived from the breakthrough curve are summarized below.

Table 1: Key Parameters in Column Adsorption Studies

ParameterSymbolUnitDescription
Breakthrough Timet_bminTime at which the effluent concentration reaches a specific percentage of the influent concentration (e.g., 5%).
Exhaustion Timet_eminTime at which the effluent concentration is nearly equal to the influent concentration (e.g., 95%).
Mass of AdsorbentmgTotal mass of the adsorbent packed in the column.
Flow RateQmL/minThe rate at which the dye solution is passed through the column.
Bed HeightZcmThe height of the adsorbent bed within the column.
Influent ConcentrationC_omg/LThe initial concentration of the dye solution entering the column.
Effluent ConcentrationC_tmg/LThe concentration of the dye solution leaving the column at a given time 't'.
Total Adsorbed Dyeq_totalmgThe total mass of dye adsorbed onto the column bed at exhaustion.
Adsorption Capacityq_emg/gThe mass of dye adsorbed per unit mass of the adsorbent.
Removal Efficiency% R%The percentage of dye removed from the solution.

Table 2: Hypothetical Experimental Data for this compound Adsorption

This table presents a representative dataset for the column adsorption of this compound under varying experimental conditions.

Bed Height (cm)Flow Rate (mL/min)Influent Conc. (mg/L)Breakthrough Time (min)Exhaustion Time (min)Adsorption Capacity (mg/g)Removal Efficiency (%)
55504515035.292.5
1055010032042.895.1
1555016048048.596.8
1035015045045.197.2
107507025039.593.4
1052518055028.798.1
1051005518065.490.3

Experimental Protocols

This section outlines the detailed methodology for conducting column adsorption studies for the removal of this compound.

Materials and Reagents
  • Adsorbent: Activated carbon, chitosan beads, or other suitable adsorbent material.

  • Adsorbate: this compound (C₃₀H₂₀N₈Na₂O₁₂S₂)

  • Chemicals: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

  • Deionized water

  • Glass wool

Equipment
  • Glass column of desired internal diameter and length

  • Peristaltic pump

  • Fraction collector or sample vials

  • UV-Vis Spectrophotometer

  • pH meter

  • Analytical balance

Experimental Setup Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Adsorbent Adsorbent Preparation (Washing, Drying) ColumnPacking Column Packing (Glass Wool, Adsorbent) Adsorbent->ColumnPacking DyeSolution Dye Solution Preparation (Stock and Working Solutions) Pumping Pump Dye Solution (Set Flow Rate) DyeSolution->Pumping ColumnPacking->Pumping Collection Collect Effluent Samples (At Regular Intervals) Pumping->Collection Analysis Analyze Sample Concentration (UV-Vis Spectrophotometer) Collection->Analysis Breakthrough Plot Breakthrough Curve (Ct/Co vs. Time) Analysis->Breakthrough Modeling Apply Kinetic Models (Thomas, Yoon-Nelson) Breakthrough->Modeling

Caption: Experimental workflow for column adsorption studies.

Protocol
  • Adsorbent Preparation:

    • Wash the adsorbent material with deionized water to remove any impurities and fine particles.

    • Dry the adsorbent in an oven at a specified temperature (e.g., 105 °C) for 24 hours to remove moisture.

    • Store the dried adsorbent in a desiccator until use.

  • Dye Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in a known volume of deionized water.

    • Prepare working solutions of desired concentrations by diluting the stock solution.

    • Adjust the pH of the working solutions to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for this compound adsorption is typically acidic, around pH 2.[2]

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the glass column to prevent the adsorbent from being washed out.

    • Carefully pack a known quantity of the dried adsorbent into the column to achieve the desired bed height.

    • Place another plug of glass wool on top of the adsorbent bed to ensure even distribution of the influent solution.

    • Pass deionized water through the column to remove any trapped air bubbles.

  • Column Operation:

    • Pump the this compound solution of known concentration and pH through the column at a constant flow rate using a peristaltic pump in either an up-flow or down-flow mode.

    • Collect the effluent samples at regular time intervals using a fraction collector or manually.

  • Analysis:

    • Measure the concentration of this compound in the collected effluent samples using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max).

    • Plot the breakthrough curve as C_t/C_o versus time (t).

    • Calculate the key column parameters as defined in Table 1.

Kinetic Modeling

Mathematical models are used to describe the dynamic behavior of the adsorption process in the column and to scale up the process for industrial applications. The Thomas and Yoon-Nelson models are commonly used.

Thomas Model

The Thomas model is one of the most widely used models for describing column performance. It assumes Langmuir kinetics of adsorption-desorption and that the rate driving force obeys second-order reversible reaction kinetics. The linearized form of the Thomas model is expressed as:

ln((C_o/C_t) - 1) = (k_Th * q_o * m / Q) - (k_Th * C_o * t)

where:

  • k_Th is the Thomas rate constant (L/mg·min)

  • q_o is the equilibrium dye uptake per gram of adsorbent (mg/g)

A plot of ln((C_o/C_t) - 1) against t gives a straight line from which k_Th and q_o can be determined.

Yoon-Nelson Model

The Yoon-Nelson model is a simpler model that does not require detailed data on the characteristics of the adsorbent, adsorbate, or the fixed bed. The linearized Yoon-Nelson equation is:

ln(C_t / (C_o - C_t)) = k_YN * t - τ * k_YN

where:

  • k_YN is the Yoon-Nelson rate constant (min⁻¹)

  • τ is the time required for 50% adsorbate breakthrough (min)

A plot of ln(C_t / (C_o - C_t)) versus t yields a straight line from which k_YN and τ can be calculated.

Signaling Pathway Diagram for Model Application

G cluster_data Experimental Data cluster_models Kinetic Models cluster_params Model Parameters cluster_eval Evaluation ExpData Column Data (Ct, Co, t) Thomas Thomas Model ExpData->Thomas YoonNelson Yoon-Nelson Model ExpData->YoonNelson ThomasParams k_Th, q_o Thomas->ThomasParams YNParams k_YN, τ YoonNelson->YNParams Evaluation Model Fitting (R² value) ThomasParams->Evaluation YNParams->Evaluation

Caption: Logical relationship for applying kinetic models.

Conclusion

The protocols and application notes presented here provide a comprehensive guide for researchers and scientists to conduct column adsorption studies for the removal of this compound. By systematically varying experimental parameters and applying appropriate kinetic models, it is possible to optimize the adsorption process for efficient wastewater treatment. The provided data tables and diagrams serve as a practical reference for experimental design and data analysis.

References

Troubleshooting & Optimization

Optimizing pH for Acid Brown 354 adsorption on novel materials

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adsorption of Acid Brown 354

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the adsorption of this compound using novel materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the adsorption of this compound?

A1: The optimal pH for the adsorption of this compound is generally in the acidic range, with studies showing high removal efficiency at a pH of 2.[1][2][3][4] The acidic conditions influence the surface charge of the adsorbent and the chemistry of the dye, promoting electrostatic attraction.

Q2: How does the adsorbent dosage affect the removal of this compound?

A2: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of active adsorption sites. However, the adsorption capacity (amount of dye adsorbed per unit mass of adsorbent) may decrease. It is crucial to determine the optimal adsorbent dosage to maximize removal efficiency while minimizing material costs. One study achieved maximum dye removal with an adsorbent dosage of 0.1 g.[2][3][4]

Q3: What is the effect of the initial dye concentration on the adsorption process?

A3: The initial dye concentration significantly impacts the adsorption capacity. At lower concentrations, the ratio of available adsorbent active sites to dye molecules is high, leading to a higher removal percentage. As the initial dye concentration increases, the active sites become saturated, and the removal efficiency may decrease.[2][4]

Q4: Does temperature influence the adsorption of this compound?

A4: Yes, temperature can affect the adsorption process. Some studies have shown that increasing the temperature decreases the removal efficiency of this compound, suggesting that the process is exothermic.[2][4] This is an important consideration for designing and scaling up adsorption systems.

Q5: What type of adsorbent materials are effective for this compound removal?

A5: Recent research has explored the use of novel materials for the removal of this compound. One such material is aminized cellulose acetate nanofibers, which have shown to be effective.[2][3][4] Another study utilized Haloxylon recurvum stem biomass as a biosorbent.[2][4] The choice of adsorbent depends on factors like cost, availability, and desired removal efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low dye removal efficiency 1. Suboptimal pH: The pH of the solution is not in the optimal range for adsorption. 2. Insufficient adsorbent dosage: The amount of adsorbent is not enough to remove the dye. 3. Adsorbent deactivation: The adsorbent may have lost its activity. 4. High initial dye concentration: The initial concentration of the dye is too high for the given adsorbent dosage.1. Adjust pH: Ensure the pH of the solution is acidic, ideally around 2.[1][2][3][4] 2. Increase adsorbent dosage: Gradually increase the amount of adsorbent and observe the effect on removal efficiency. 3. Test adsorbent activity: Use a fresh batch of adsorbent or regenerate the used adsorbent if possible. 4. Dilute the sample: If possible, dilute the dye solution to a lower concentration.
Inconsistent or non-reproducible results 1. Inaccurate pH measurement: The pH meter is not calibrated correctly. 2. Inhomogeneous mixing: The adsorbent and dye solution are not mixed properly. 3. Temperature fluctuations: The temperature of the experiment is not controlled. 4. Variability in adsorbent material: The adsorbent material is not uniform.1. Calibrate pH meter: Calibrate the pH meter before each experiment using standard buffer solutions. 2. Ensure proper mixing: Use a reliable shaker or stirrer at a constant speed to ensure uniform mixing. 3. Control temperature: Conduct experiments in a temperature-controlled environment, such as a water bath or incubator. 4. Homogenize adsorbent: Ensure the adsorbent is well-mixed and has a uniform particle size.
Adsorbent is difficult to separate from the solution after the experiment 1. Small particle size of the adsorbent: The adsorbent particles are too fine to be separated by filtration or centrifugation. 2. Inadequate separation technique: The chosen separation method is not effective.1. Use a different adsorbent form: Consider using granular or bead-form adsorbent if available. 2. Optimize separation: If using filtration, try a filter paper with a smaller pore size. If using centrifugation, increase the speed or duration.

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Adsorption

ParameterOptimal ValueReference(s)
pH2[1][2][3][4]
Adsorbent Dosage0.1 g[2][3]
Temperature25 °C[2][3]
Initial Dye Concentration10 mg/L[2][3]

Table 2: Adsorption Isotherm and Kinetic Models for this compound

AdsorbentBest Fit Isotherm ModelBest Fit Kinetic ModelReference(s)
Aminized Cellulose Acetate NanofibersFreundlichPseudo-second-order[2][3][4]
Haloxylon recurvum stem biomassLangmuir and TemkinPseudo-second-order[4]

Experimental Protocols

1. Batch Adsorption Experiment for pH Optimization

This protocol outlines the steps to determine the optimal pH for the adsorption of this compound onto a novel adsorbent material.

  • Materials:

    • This compound stock solution (e.g., 1000 mg/L)

    • Novel adsorbent material

    • 0.1 M HCl and 0.1 M NaOH for pH adjustment

    • Conical flasks (e.g., 250 mL)

    • Orbital shaker

    • pH meter

    • Spectrophotometer

  • Procedure:

    • Prepare a series of conical flasks, each containing a fixed volume of this compound solution of a known concentration (e.g., 50 mL of 20 mg/L).

    • Adjust the pH of the solution in each flask to a different value (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a fixed amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined equilibrium time at a constant temperature (e.g., 25 °C).

    • After shaking, separate the adsorbent from the solution by filtration or centrifugation.

    • Measure the final concentration of this compound in the supernatant using a spectrophotometer at the dye's maximum absorbance wavelength.

    • Calculate the percentage of dye removal and the adsorption capacity for each pH value.

    • Plot the percentage of dye removal or adsorption capacity against pH to determine the optimal pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Set up Batch Experiments (Varying pH) A->C B Prepare Adsorbent Material D Add Adsorbent B->D C->D Constant Volume & Concentration E Agitate for Equilibrium Time D->E Constant Temperature & Agitation Speed F Separate Adsorbent from Solution E->F G Measure Final Dye Concentration (Spectrophotometry) F->G H Calculate Removal Efficiency and Adsorption Capacity G->H

Caption: Experimental workflow for pH optimization of this compound adsorption.

pH_Effect_on_Adsorption cluster_solution Solution Environment pH Solution pH Adsorbent Adsorbent Surface pH->Adsorbent Influences Surface Charge Dye This compound (Anionic Dye) pH->Dye Influences Ionization State Adsorption Adsorption Efficiency Adsorbent->Adsorption Positive Surface Charge (at low pH) Dye->Adsorption Negative Charge (Anionic Sulfonate Groups)

References

Technical Support Center: Enhancing Photocatalytic Degradation of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of photocatalytic degradation of Acid Brown 354.

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic degradation of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Degradation Efficiency Suboptimal Catalyst Concentration: Too little catalyst provides insufficient active sites, while too much can increase turbidity and light scattering.Determine the optimal catalyst dosage by performing experiments with varying concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L) and measuring the degradation rate.
Incorrect pH of the Solution: The surface charge of the photocatalyst and the dye molecule's ionization state are pH-dependent, affecting adsorption and reaction rates.Adjust the initial pH of the this compound solution. For many azo dyes, acidic conditions are favorable for degradation.[1] Experiment with a pH range (e.g., 3, 5, 7, 9, 11) to find the optimum.
Inadequate Light Source Intensity or Wavelength: The photocatalyst requires sufficient energy from the light source to generate electron-hole pairs.Ensure the light source (e.g., UV lamp, solar simulator) provides the appropriate wavelength and intensity for the chosen photocatalyst. For TiO₂, UV irradiation is typically required.[1]
Poor Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for reaction.Use ultrasonication to disperse the catalyst in the dye solution before starting the experiment. Maintain adequate stirring throughout the reaction.
Inconsistent or Irreproducible Results Fluctuations in Experimental Conditions: Variations in temperature, light intensity, or initial dye concentration can lead to inconsistent results.Standardize all experimental parameters. Use a temperature-controlled reactor and a stable light source. Prepare fresh dye solutions for each experiment.
Catalyst Deactivation: The catalyst surface can be fouled by degradation byproducts or undergo photocorrosion.After each experiment, recover the catalyst by centrifugation or filtration, wash it with deionized water and ethanol, and dry it before reuse. Test the catalyst's reusability over several cycles.
Slow Reaction Rate Low Concentration of Reactive Oxygen Species (ROS): Insufficient dissolved oxygen or the presence of ROS scavengers can slow down the degradation process.Ensure the solution is well-aerated by bubbling air or oxygen during the experiment. Avoid using solvents or reagents that can act as ROS scavengers. The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can sometimes enhance the reaction rate.
Mass Transfer Limitations: The rate of diffusion of dye molecules to the catalyst surface may be the rate-limiting step.Increase the stirring speed to improve mass transfer between the bulk solution and the catalyst surface.
Difficulty in Monitoring Degradation Interference from Intermediates: Degradation intermediates may absorb at the same wavelength as the parent dye, affecting spectrophotometric measurements.Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent dye and its degradation products.
Incorrect Wavelength for Measurement: Monitoring at a wavelength other than the maximum absorbance (λmax) of this compound will lead to inaccurate degradation data.Determine the λmax of this compound by scanning its UV-Vis spectrum and use this wavelength for all absorbance measurements.

Frequently Asked Questions (FAQs)

1. What is the general mechanism for the photocatalytic degradation of this compound?

The photocatalytic degradation of azo dyes like this compound generally follows these steps:

  • Light Absorption: A semiconductor photocatalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its band gap, generating electron-hole pairs (e⁻/h⁺).

  • Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) react with water or hydroxide ions to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) react with dissolved oxygen to produce superoxide radicals (•O₂⁻).

  • Dye Degradation: These highly oxidative ROS attack the azo dye molecules, leading to the cleavage of the azo bond (-N=N-) and subsequent mineralization of the aromatic intermediates into CO₂, H₂O, and inorganic ions.

Photocatalysis Mechanism cluster_catalyst Photocatalyst Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) Valence_Band->Conduction_Band e⁻ O2 O₂ Conduction_Band->O2 reduces Light Light (hν ≥ Eg) Light->Valence_Band excites e⁻ H2O H₂O OH_radical •OH (Hydroxyl Radical) H2O->OH_radical oxidation by h⁺ OH- OH⁻ OH-->OH_radical oxidation by h⁺ O2_radical •O₂⁻ (Superoxide Radical) O2->O2_radical Dye This compound OH_radical->Dye attacks O2_radical->Dye attacks Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

Caption: General mechanism of photocatalytic degradation of azo dyes.

2. How do I prepare the experimental setup for the photocatalytic degradation of this compound?

A typical experimental setup involves a photoreactor, a light source, a magnetic stirrer, and a system for sampling.

Experimental_Setup cluster_reactor Photoreactor Stirrer Magnetic Stirrer Stir_Bar Magnetic Stir Bar Stirrer->Stir_Bar Beaker Beaker with Dye Solution and Catalyst Sampling_Port Sampling Port Beaker->Sampling_Port Aliquots taken at intervals Light_Source UV Lamp / Solar Simulator Light_Source->Beaker Irradiation Spectrophotometer UV-Vis Spectrophotometer Sampling_Port->Spectrophotometer Analysis

Caption: A typical experimental setup for photocatalysis.

3. What is a suitable experimental protocol for studying the photocatalytic degradation of this compound?

The following is a general experimental protocol that can be adapted for your specific research needs.

Experimental Protocol: Photocatalytic Degradation of this compound

1. Materials and Reagents:

  • This compound dye

  • Photocatalyst (e.g., TiO₂ P25)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol or other suitable solvent for preparing stock solutions

2. Preparation of Dye Solution:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • From the stock solution, prepare the desired working concentration (e.g., 20 mg/L).

3. Photocatalytic Degradation Procedure:

  • Add a specific amount of the photocatalyst (e.g., 1.0 g/L) to a known volume of the this compound working solution (e.g., 100 mL) in a beaker.

  • Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Place the beaker on a magnetic stirrer and stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and centrifuge or filter it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Immediately centrifuge or filter each aliquot to remove the catalyst.

4. Analysis:

  • Measure the absorbance of the supernatant of each sample at the λmax of this compound using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

5. Data Analysis:

  • Plot the degradation efficiency as a function of time.

  • To study the reaction kinetics, plot ln(A₀/Aₜ) versus time. A linear plot suggests pseudo-first-order kinetics.

Experimental_Workflow Prepare_Solution Prepare this compound Solution Add_Catalyst Add Photocatalyst Prepare_Solution->Add_Catalyst Adjust_pH Adjust pH Add_Catalyst->Adjust_pH Dark_Adsorption Stir in Dark (Adsorption-Desorption Equilibrium) Adjust_pH->Dark_Adsorption Initial_Sample Take Initial Sample (t=0) Dark_Adsorption->Initial_Sample Irradiation Start Irradiation Initial_Sample->Irradiation Sampling Take Samples at Intervals Irradiation->Sampling Analysis Centrifuge and Analyze (UV-Vis) Sampling->Analysis Data_Processing Calculate Degradation Efficiency and Kinetics Analysis->Data_Processing

Caption: A standard workflow for a photocatalysis experiment.

Quantitative Data Summary

The following tables summarize representative quantitative data for the photocatalytic degradation of azo dyes, which can serve as a reference for experiments with this compound.

Table 1: Effect of Catalyst Dosage on Azo Dye Degradation

CatalystCatalyst Dosage (g/L)Azo DyeInitial Concentration (mg/L)Degradation Efficiency (%) after 120 min
TiO₂0.5Direct Blue 152065
TiO₂1.0Direct Blue 152085
TiO₂1.5Direct Blue 152092
TiO₂2.0Direct Blue 152090

Table 2: Effect of Initial pH on Azo Dye Degradation

CatalystAzo DyeInitial Concentration (mg/L)pHDegradation Efficiency (%) after 120 min
g-C₃N₄Acid Red 2610395
g-C₃N₄Acid Red 2610588
g-C₃N₄Acid Red 2610775
g-C₃N₄Acid Red 2610960
g-C₃N₄Acid Red 26101155

Table 3: Effect of Initial Dye Concentration on Azo Dye Degradation

CatalystCatalyst Dosage (g/L)Azo DyeInitial Concentration (mg/L)Degradation Efficiency (%) after 120 min
TiO₂1.0Direct Blue 151098
TiO₂1.0Direct Blue 152085
TiO₂1.0Direct Blue 153072
TiO₂1.0Direct Blue 154060
TiO₂1.0Direct Blue 155051

References

Technical Support Center: Troubleshooting Acid Brown 354 Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low reproducibility in Acid Brown 354 degradation experiments. The information is tailored for researchers, scientists, and professionals in drug development and environmental science.

Frequently Asked Questions (FAQs)

Q1: My this compound degradation results are not consistent between experiments. What are the common causes?

Low reproducibility in degradation experiments can stem from several factors. Key areas to investigate include variations in experimental conditions, instability of reagents, and inconsistencies in analytical measurements. This compound, like many azo dyes, is designed for stability, making its degradation sensitive to subtle changes in parameters such as pH, temperature, and light exposure.[1]

Q2: How critical is the pH of the solution in these experiments?

The pH is a critical parameter. For many degradation processes, including adsorption and advanced oxidation processes (AOPs), the optimal pH can be highly specific. For instance, the adsorption of this compound is often most effective in acidic conditions, around pH 2.[1][2] In photocatalysis, pH affects the surface charge of the catalyst and the dye molecule, influencing their interaction.[3][4] Even minor pH shifts between experiments can significantly alter degradation efficiency.

Q3: Can temperature fluctuations affect the reproducibility of my results?

Yes, temperature can influence reaction rates and the stability of the dye. Some studies indicate that increasing temperature can decrease the efficiency of removal via adsorption, suggesting a potential for thermal instability in certain contexts.[1][2] For microbial degradation, temperature is critical for optimal enzymatic activity.[5] Maintaining a consistent and controlled temperature is crucial.

Q4: I'm seeing variability in my microbial degradation experiments. What should I look for?

Microbial degradation is a complex biological process. Low reproducibility can be due to inconsistencies in the microbial culture (e.g., age, cell density, contamination), variations in the nutrient medium composition, or fluctuations in aeration conditions (aerobic vs. anaerobic). The degradation of azo dyes by bacteria is often a two-step process, and the efficiency of each step can be influenced by the redox environment.[5][6]

Q5: Why are my analytical measurements of this compound concentration inconsistent?

Inconsistent analytical measurements can be a significant source of irreproducibility. Ensure your spectrophotometer or HPLC is calibrated correctly. For spectrophotometric analysis, changes in pH can shift the absorption spectrum of the dye, leading to erroneous readings if the wavelength is fixed. When using HPLC to monitor the degradation, variations in the mobile phase composition, flow rate, or column temperature can affect retention times and peak areas.[1][7]

Troubleshooting Guides

Issue 1: Low Reproducibility in Photocatalytic Degradation
Potential Cause Recommended Solution
Inconsistent Catalyst Dosage Precisely weigh the photocatalyst for each experiment. Ensure the catalyst is well-dispersed in the solution; use sonication if necessary before starting the experiment.
Variable Light Source Intensity Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output over time, as its intensity can decrease with age. Ensure the distance between the lamp and the reactor is identical for all experiments.[3]
pH Drift During Experiment Buffer the solution or monitor and adjust the pH at regular intervals throughout the experiment. The optimal pH for photocatalytic degradation can be acidic for anionic dyes.[3][4]
Interference from Contaminants Use high-purity water and reagents. Clean all glassware meticulously to remove any organic residues that could compete with the dye for degradation.
Issue 2: Inconsistent Results in Fenton/Photo-Fenton Degradation
Potential Cause Recommended Solution
Incorrect H₂O₂/Fe²⁺ Ratio Optimize and precisely control the molar ratio of hydrogen peroxide to ferrous iron. This ratio is critical for the efficient generation of hydroxyl radicals.[8][9]
Precipitation of Iron Hydroxide Maintain the optimal acidic pH (typically around 3) to keep the iron in its catalytically active Fe²⁺ form and prevent precipitation as Fe(OH)₃ at higher pH values.[9]
Decomposition of H₂O₂ Prepare fresh hydrogen peroxide solutions for each set of experiments, as it can decompose over time. Store H₂O₂ in a cool, dark place.
Variations in Mixing Speed Use a consistent and adequate stirring speed to ensure the reagents are uniformly distributed throughout the reactor.
Issue 3: Variable Efficiency in Microbial Degradation
Potential Cause Recommended Solution
Inconsistent Inoculum Standardize the inoculum preparation by using a culture of the same age and cell density (e.g., measured by optical density) for each experiment.
Fluctuations in Aeration Strictly control the aeration conditions (e.g., shaking speed for aerobic cultures, nitrogen purging for anaerobic cultures) as the degradation pathway for azo dyes is highly dependent on the presence of oxygen.[5][6]
Formation of Inhibitory Metabolites The breakdown of azo dyes can produce aromatic amines, which may be toxic to the microorganisms.[5][10] Consider using a microbial consortium that can degrade both the parent dye and the resulting amines.
Nutrient Limitation Ensure the growth medium is not depleted of essential nutrients during the experiment, as this can affect microbial activity.

Data Summary Tables

Table 1: Influence of Key Parameters on this compound Degradation Efficiency

Parameter Photocatalysis Fenton/Photo-Fenton Microbial Degradation
Optimal pH Acidic (e.g., pH 3)[3][4]Highly Acidic (e.g., pH 2-4)[9]Neutral to slightly alkaline (e.g., pH 7-8)[11]
Effect of Increasing Temperature May have a minor effect on reaction rate.Can increase reaction rate up to an optimum.Highly sensitive; optimal range for specific microbes.[5]
Effect of Initial Dye Concentration Degradation efficiency generally decreases with increasing concentration.[4]Efficiency can decrease at very high concentrations.High concentrations can be toxic to microorganisms.[6]
Effect of Catalyst/Reagent Dose Efficiency increases with dose up to a point, then may decrease due to light scattering.[4]Efficiency increases with H₂O₂/Fe²⁺ concentration up to an optimum.[8]N/A

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound
  • Preparation: Suspend a precise amount of photocatalyst (e.g., 1.0 g/L of TiO₂) in a known volume of this compound solution of a specific concentration (e.g., 50 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set time (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface.

  • Photoreaction: Expose the suspension to a UV or visible light source of known intensity. Maintain constant stirring and temperature.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge or filter the aliquots to remove the catalyst. Analyze the supernatant for the remaining this compound concentration using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength or by HPLC.[1][7]

Protocol 2: Fenton Degradation of this compound
  • pH Adjustment: Adjust the pH of a known volume and concentration of this compound solution to the optimal acidic pH (e.g., pH 3) using dilute H₂SO₄ or HCl.

  • Addition of Ferrous Iron: Add a specific amount of a freshly prepared FeSO₄·7H₂O solution to achieve the desired Fe²⁺ concentration.

  • Initiation of Reaction: Add the required amount of H₂O₂ to the solution to start the Fenton reaction.

  • Reaction and Sampling: Maintain constant stirring. At predetermined time intervals, withdraw samples.

  • Quenching and Analysis: Immediately quench the reaction in the samples (e.g., by adding a strong base to raise the pH and precipitate the iron, or by adding a substance like sodium sulfite). Centrifuge and analyze the supernatant for the remaining dye concentration.

Protocol 3: Microbial Degradation of this compound
  • Culture Preparation: Grow a pure or mixed microbial culture known to degrade azo dyes in a suitable nutrient broth to a specific growth phase (e.g., mid-log phase).

  • Inoculation: Inoculate a sterile medium containing a known concentration of this compound with a standardized amount of the microbial culture.

  • Incubation: Incubate the culture under controlled conditions of temperature, pH, and aeration (e.g., shaking at 150 rpm for aerobic conditions).

  • Sampling: Aseptically collect samples at regular time intervals.

  • Analysis: Centrifuge the samples to pellet the microbial cells. Analyze the supernatant for the decrease in this compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_eval Evaluation prep_reagents Prepare Reagents (Dye, Catalyst, Media) run_exp Run Degradation (Control Parameters) prep_reagents->run_exp prep_setup Calibrate Instruments (pH meter, Spectrophotometer) prep_setup->run_exp collect_samples Collect Samples (Timed Intervals) run_exp->collect_samples process_samples Process Samples (Filter/Centrifuge) collect_samples->process_samples measure_conc Measure Concentration (UV-Vis/HPLC) process_samples->measure_conc analyze_data Analyze Data (Calculate % Degradation) measure_conc->analyze_data check_repro Check Reproducibility analyze_data->check_repro troubleshoot Troubleshoot (Consult Guide) check_repro->troubleshoot Low conclusion Conclude & Report check_repro->conclusion High

Caption: General experimental workflow for this compound degradation and troubleshooting.

Photocatalysis_Pathway cluster_ROS Reactive Oxygen Species (ROS) Generation catalyst Photocatalyst (e.g., TiO2) e_cb e- (conduction band) catalyst->e_cb excites h_vb h+ (valence band) catalyst->h_vb creates light Light (hν) light->catalyst o2_radical •O2- (Superoxide Radical) e_cb->o2_radical + O2 oh_radical •OH (Hydroxyl Radical) h_vb->oh_radical + H2O dye This compound oh_radical->dye o2_radical->dye intermediates Degradation Intermediates dye->intermediates Oxidized by •OH, •O2- end_products CO2 + H2O + Mineral Acids intermediates->end_products Further Oxidation Troubleshooting_Tree start Low Reproducibility Observed q_method Which degradation method? start->q_method photocat Photocatalytic q_method->photocat fenton Fenton/AOP q_method->fenton microbial Microbial q_method->microbial check_light Check: 1. Lamp Stability 2. Catalyst Dispersion 3. Consistent pH photocat->check_light check_reagents Check: 1. H2O2/Fe2+ Ratio 2. Fresh Reagents 3. Consistent pH (acidic) fenton->check_reagents check_bio Check: 1. Standardized Inoculum 2. Consistent Aeration 3. Media Composition microbial->check_bio q_analytical Are analytical methods consistent? check_light->q_analytical check_reagents->q_analytical check_bio->q_analytical check_instr Check: 1. Instrument Calibration 2. Sample Preparation 3. pH during measurement q_analytical->check_instr No end_node Re-run with corrections q_analytical->end_node Yes check_instr->end_node

References

Overcoming interference in spectroscopic analysis of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in the spectroscopic analysis of the azo dye, Acid Brown 354.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for quantitative analysis of this compound?

A1: The primary and most widely used technique for determining the concentration of this compound in aqueous solutions is UV-Visible (UV-Vis) spectrophotometry.[1] This method is based on the principle that the dye absorbs light at a specific wavelength, and the amount of light absorbed is proportional to its concentration.

Q2: At what wavelength should I measure the absorbance of this compound?

A2: The maximum absorbance wavelength (λmax) for this compound has been identified as 440 nm.[2] It is recommended to perform quantitative measurements at this wavelength to achieve the highest sensitivity.

Q3: What are common sources of interference in the spectroscopic analysis of this compound?

A3: Interference can originate from various components within the sample matrix. These may include other dyes, additives from industrial processes, or environmental contaminants that absorb light in the same region as this compound.[1] The presence of these substances can lead to overlapping spectra, causing inaccurate measurements.

Q4: How can I validate my analytical method for this compound?

A4: Method validation ensures the reliability of your results. Key parameters to assess include:

  • Linearity: Demonstrates a proportional relationship between the dye's concentration and its absorbance over a defined range.

  • Specificity: The ability to accurately measure this compound in the presence of other components.[1]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Troubleshooting Guides

Issue: My absorbance readings are unexpectedly high and not reproducible.

  • Possible Cause 1: Sample Contamination.

    • Troubleshooting Step: Ensure your cuvettes are clean and free from scratches or fingerprints. Prepare a fresh blank solution and re-calibrate the spectrophotometer. If the problem persists, consider potential contamination in your sample.

  • Possible Cause 2: Presence of an Interfering Substance.

    • Troubleshooting Step: If you suspect another substance in your sample is absorbing light at the same wavelength, you may need to employ a background correction method or a more advanced analytical technique.

Issue: The spectrum of my sample does not have a clear peak at 440 nm.

  • Possible Cause 1: Low Concentration of this compound.

    • Troubleshooting Step: If the concentration of the dye is too low, the absorbance peak may be indistinguishable from the baseline noise. Try preparing a more concentrated sample if possible.

  • Possible Cause 2: Spectral Overlap from an Interfering Compound.

    • Troubleshooting Step: The presence of another colored compound can distort the spectrum of this compound. In such cases, derivative spectrophotometry or chemometric methods may be required to resolve the overlapping spectra.[3]

Experimental Protocols

Protocol 1: Standard Calibration of this compound

This protocol outlines the steps for creating a standard calibration curve for the quantitative analysis of this compound.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a specific volume of deionized water to prepare a concentrated stock solution (e.g., 100 mg/L).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 0.5, 1.5, 2, 4, 6, 8, 10 mg/L).[2]

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 440 nm.

  • Blanking the Instrument: Fill a clean cuvette with deionized water (or the same solvent used for the standards) and place it in the spectrophotometer. Zero the absorbance.

  • Measurement of Standards: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it for measurement.

  • Creating the Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line can be used to determine the concentration of unknown samples.

Protocol 2: Overcoming Interference using Background Subtraction

This protocol provides a method for correcting for a consistent background interference.

  • Sample Preparation: Prepare your this compound sample as you normally would.

  • Preparation of a "Matrix Blank": If possible, prepare a blank solution that contains all the components of your sample matrix except for this compound. This will be your "matrix blank".

  • Spectrophotometer Setup: Set the spectrophotometer to scan a range of wavelengths around the λmax of this compound (e.g., 350-550 nm).

  • Measure Matrix Blank: Place the matrix blank in the spectrophotometer and record the spectrum. This is your background spectrum.

  • Measure Sample: Place your this compound sample in the spectrophotometer and record its spectrum.

  • Background Correction: Subtract the background spectrum from the sample spectrum. The resulting spectrum should show the absorbance of this compound with the interference removed. The absorbance at 440 nm can then be used for quantification.

Quantitative Data

The following table presents representative data for a hypothetical scenario where an interfering substance affects the analysis of this compound and how a background correction method improves the accuracy of the measurement.

Sample IDTrue Concentration (mg/L)Measured Concentration (without correction) (mg/L)Measured Concentration (with background correction) (mg/L)% Recovery (without correction)% Recovery (with background correction)
Control 15.06.25.1124%102%
Control 210.011.510.2115%102%
Sample 17.59.07.6120%101.3%
Sample 22.53.82.6152%104%

Note: The data in this table is for illustrative purposes to demonstrate the effectiveness of interference correction and is not derived from a specific experimental study on this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_correction Interference Correction A Prepare this compound Standard Solutions B Prepare Sample with Suspected Interference E Measure Absorbance of Standard Solutions A->E Known Concentrations C Prepare Matrix Blank (without this compound) G Measure Absorbance of Sample and Matrix Blank B->G C->G D Set Spectrophotometer to λmax = 440 nm D->E D->G F Generate Calibration Curve E->F I Calculate Corrected Concentration F->I Calibration Equation H Subtract Matrix Blank Absorbance from Sample G->H Raw Data H->I Corrected Absorbance

Caption: Experimental workflow for spectroscopic analysis with interference correction.

Troubleshooting_Guide start Inaccurate Spectroscopic Results for this compound q1 Are cuvettes clean and instrument calibrated? start->q1 a1_yes Check Sample Preparation q1->a1_yes Yes a1_no Clean Cuvettes and Recalibrate Instrument q1->a1_no No q2 Is there a known interfering substance in the matrix? a1_yes->q2 end_good Accurate Results a1_no->end_good a2_yes Perform Background Subtraction or use Derivative Spectrophotometry q2->a2_yes Yes a2_no Consider Sample Dilution or use a different analytical method (e.g., HPLC) q2->a2_no No a2_yes->end_good end_bad Re-evaluate Method a2_no->end_bad

Caption: Troubleshooting logic for inaccurate spectroscopic results.

References

Technical Support Center: Scaling Up Acid Brown 354 Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the treatment of Acid Brown 354 wastewater.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up this compound wastewater treatment?

A1: Scaling up treatment processes for this compound, a stable and complex azo dye, presents several challenges.[1] These include maintaining treatment efficiency with fluctuating wastewater composition and volume, managing operational costs associated with energy and chemical consumption, and handling the secondary waste streams generated, such as sludge from coagulation or spent adsorbents. Furthermore, the inherent stability of this compound makes it resistant to conventional biological degradation methods.[1]

Q2: Which treatment technologies are most promising for industrial-scale removal of this compound?

A2: Several technologies show promise for large-scale application. Adsorption is considered a favorable and economical method due to its efficiency and simple design.[1][2] Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton processes, are powerful strategies for degrading the complex molecular structure of this compound.[1][3][4] Biological treatment methods, often used in conjunction with other processes, can be a cost-effective option, although the dye's resistance to aerobic biodegradation can be a limiting factor.[1]

Q3: What are the expected degradation byproducts of this compound, and are they hazardous?

A3: The degradation of this compound, particularly through reductive cleavage of its azo bonds, can lead to the formation of aromatic amines.[1] Potential transformation products include 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid and 1,3-Diamino-2,4-dihydroxybenzene.[1] These aromatic amine byproducts can be persistent in the environment and are often considered toxic and potentially carcinogenic or mutagenic, necessitating further treatment steps for their complete mineralization.[1]

Q4: How can I monitor the degradation of this compound and its byproducts during treatment?

A4: A combination of analytical techniques is typically employed. UV-Visible (UV-Vis) spectrophotometry is a primary method for quantifying the concentration of the dye in solution and monitoring decolorization.[1] High-Performance Liquid Chromatography (HPLC) is crucial for tracking the disappearance of the parent dye and the formation and subsequent breakdown of intermediate degradation products.[1] For structural analysis and identification of functional groups in both the original dye and its byproducts, Fourier-Transform Infrared (FTIR) Spectroscopy is a valuable tool.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the molecular weights of degradation intermediates.[1]

Troubleshooting Guides

Issue 1: Low Decolorization Efficiency in Adsorption Process

Symptoms:

  • The color of the treated wastewater remains significantly brown.

  • UV-Vis analysis shows high absorbance at the characteristic wavelength for this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Suboptimal pH Adjust the pH of the wastewater to be more acidic, ideally around pH 2.The adsorption of this compound is highly pH-dependent. At acidic pH, the surface of many adsorbents becomes positively charged, enhancing the electrostatic attraction with the anionic dye molecules.[1][5][6][7]
Insufficient Adsorbent Dosage Increase the amount of adsorbent added to the wastewater.A higher adsorbent dosage provides more active sites for the dye molecules to bind to, increasing the overall removal efficiency.[5][6]
High Initial Dye Concentration For a given adsorbent dosage, a very high initial dye concentration can saturate the adsorbent. Consider a pre-treatment step to dilute the wastewater or increase the adsorbent dosage.The removal efficiency can decrease with a very high initial concentration of the dye as the available adsorption sites become limited.[5][6][7]
Elevated Temperature If the process is running at a high temperature, try to lower it to around 25°C.Studies have shown that for some adsorbents, the removal efficiency of this compound decreases with increasing temperature, suggesting the adsorption process may be exothermic.[1][2][7]
Adsorbent Fouling or Saturation If using a reusable adsorbent, ensure it has been properly regenerated. If it is a single-use adsorbent, it may be saturated and needs to be replaced.Over time, the adsorbent's surface can become saturated with dye molecules or fouled by other components in the wastewater, reducing its effectiveness.[5][6]
Issue 2: Incomplete Mineralization in Advanced Oxidation Processes (AOPs)

Symptoms:

  • Decolorization is achieved, but the Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) of the wastewater remains high.

  • Analysis by HPLC or GC-MS indicates the presence of intermediate organic compounds.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Oxidant Concentration Increase the dosage of the oxidant (e.g., hydrogen peroxide in Fenton processes).AOPs rely on the generation of highly reactive hydroxyl radicals (•OH).[1][4] An inadequate amount of oxidant will result in insufficient radical generation to fully mineralize the organic pollutants to CO2 and water.
Incorrect pH Adjust the pH to the optimal range for the specific AOP. For the Fenton process, this is typically in the acidic range (around pH 3).The efficiency of hydroxyl radical generation in many AOPs is highly pH-dependent. For instance, in the Fenton process, a low pH prevents the precipitation of iron hydroxides.
Inadequate Catalyst Concentration In catalytic AOPs (e.g., Fenton, photo-Fenton), ensure the catalyst (e.g., Fe²⁺) concentration is optimal.The catalyst plays a crucial role in the decomposition of the oxidant to form hydroxyl radicals. Too little catalyst will slow down the reaction, while too much can lead to radical scavenging.[3]
Short Reaction Time Increase the reaction time of the AOP treatment.While decolorization can be rapid, the complete mineralization of intermediate byproducts often requires a longer reaction time.[8]
Presence of Radical Scavengers The wastewater may contain other substances (e.g., certain inorganic ions, high concentrations of organic matter) that consume hydroxyl radicals, reducing the efficiency of dye degradation.Pre-treatment steps to remove these scavengers may be necessary.

Experimental Protocols

Adsorption Studies for this compound Removal

This protocol outlines a batch adsorption experiment to determine the removal efficiency of this compound using a selected adsorbent.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., aminized cellulose acetate nanofibers, activated carbon)

  • pH meter

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

  • Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume of each dye solution (e.g., 50 mL) in a series of flasks.

    • Adjust the initial pH of the solutions to the desired value (e.g., pH 2) using HCl or NaOH.[5][6]

    • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.[5][6]

    • Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., 25°C) for a specific contact time (e.g., 60 minutes).[2]

  • Sample Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of this compound in the supernatant/filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye.

  • Calculation of Removal Efficiency:

    • Calculate the percentage of dye removal using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Fenton Oxidation of this compound

This protocol describes a procedure for the degradation of this compound using the Fenton process.

Materials:

  • This compound solution of known concentration

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • COD or TOC analyzer

Procedure:

  • Reaction Setup:

    • Place a known volume and concentration of the this compound solution in a beaker.

    • Adjust the pH of the solution to the optimal range for the Fenton reaction (typically around pH 3) using sulfuric acid.

  • Fenton's Reagent Addition:

    • Add the required amount of ferrous sulfate (catalyst) to the solution and stir until dissolved.

    • Slowly add the hydrogen peroxide (oxidant) to the solution while continuously stirring.

  • Reaction and Monitoring:

    • Allow the reaction to proceed for a set period.

    • At regular intervals, withdraw samples and quench the reaction immediately (e.g., by adding a strong base to raise the pH).

    • Analyze the samples for dye concentration (using UV-Vis spectrophotometry) and/or COD/TOC to monitor the degradation and mineralization process.

  • Data Analysis:

    • Plot the percentage of decolorization and COD/TOC removal as a function of reaction time.

Quantitative Data Summary

Table 1: Influence of Process Parameters on this compound Removal by Adsorption using Aminized Cellulose Acetate Nanofibers

ParameterConditionRemoval Efficiency (%)Reference
pH 285.24[2][5][6]
4Lower than at pH 2[7]
Initial Dye Concentration 10 mg/L85.24[2][5][6]
> 10 mg/LDecreased[5][6][7]
Adsorbent Dosage 0.1 g in 100 mL85.24[2][5][6]
Temperature 25 °C85.24[2][5][6]
> 25 °CDecreased[2][7]

Table 2: Comparison of Different Advanced Oxidation Processes for Azo Dye Removal

AOP MethodTypical AdvantagesTypical DisadvantagesReference
Fenton High efficiency, low electrical energy consumption, operates at atmospheric pressure and room temperature.Narrow effective pH range (acidic), production of iron sludge.[3][3]
Photo-Fenton Higher degradation rate than Fenton due to photochemical regeneration of Fe²⁺. Can utilize solar light.Higher operational cost due to UV source (if not using solar), potential for iron sludge.[3][4][3][4]
Ozonation Powerful oxidant, no sludge formation.High capital and operational costs, potential for bromate formation in bromide-containing waters.[9][9]
UV/H₂O₂ No sludge formation, effective for a wide range of organics.High operational cost due to UV lamps and H₂O₂ consumption, water turbidity can reduce efficiency.[9][9]

Visualizations

experimental_workflow_adsorption start Start: Prepare this compound Solutions of Known Concentrations ph_adj Adjust pH to Optimal Value (e.g., pH 2) start->ph_adj add_adsorbent Add Weighed Amount of Adsorbent ph_adj->add_adsorbent agitate Agitate at Constant Temperature and Time add_adsorbent->agitate separate Separate Adsorbent from Solution (Centrifugation/Filtration) agitate->separate analyze Analyze Supernatant using UV-Vis Spectrophotometer separate->analyze calculate Calculate Removal Efficiency analyze->calculate end End: Report Results calculate->end

Caption: Experimental Workflow for Batch Adsorption Studies.

troubleshooting_low_decolorization issue Issue: Low Decolorization Efficiency in Adsorption cause1 Suboptimal pH? issue->cause1 cause2 Insufficient Adsorbent Dosage? issue->cause2 cause3 High Initial Dye Concentration? issue->cause3 cause4 Adsorbent Fouling? issue->cause4 solution1 Solution: Adjust pH to Acidic Range (e.g., pH 2) cause1->solution1 Yes solution2 Solution: Increase Adsorbent Dosage cause2->solution2 Yes solution3 Solution: Dilute Influent or Increase Adsorbent cause3->solution3 Yes solution4 Solution: Regenerate or Replace Adsorbent cause4->solution4 Yes aop_degradation_pathway ab354 This compound (Complex Azo Dye) intermediates Aromatic Amine Intermediates ab354->intermediates Hydroxyl Radical (•OH) Attack (e.g., from Fenton's Reagent) mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) intermediates->mineralization Further Oxidation

References

Technical Support Center: Regeneration of Adsorbents for Acid Brown 354 Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the regeneration of adsorbents used for the removal of Acid Brown 354.

Troubleshooting Guide

This guide addresses common issues that may arise during the regeneration and reuse of adsorbents for dye removal.

Problem Potential Cause Troubleshooting Steps
Low Desorption/Regeneration Efficiency Incomplete elution of the adsorbed this compound.1. Optimize Eluent: Vary the concentration and type of eluent (e.g., NaOH, HCl, ethanol). For anionic dyes like this compound, a basic solution is often effective. 2. Increase Contact Time: Extend the duration the adsorbent is in contact with the eluent. 3. Apply Agitation/Sonication: Gently agitate or sonicate the adsorbent in the eluent to enhance mass transfer. 4. Elevate Temperature: Cautiously increase the temperature of the regeneration process, as this can improve desorption kinetics.
Decreased Adsorption Capacity After Regeneration - Residual dye molecules occupying active sites. - Partial collapse or degradation of the adsorbent's structure.[1]1. Improve Washing: After regeneration, wash the adsorbent thoroughly with deionized water to remove any remaining eluent and desorbed dye. 2. Check pH: Ensure the adsorbent is neutralized to the optimal pH for adsorption before reuse. 3. Gentler Regeneration: Use a less harsh eluent or lower the temperature to prevent damage to the adsorbent. 4. Characterize Adsorbent: Analyze the surface area and morphology of the regenerated adsorbent (e.g., using BET, SEM) to check for structural changes.
Adsorbent Material Loss Mechanical stress during regeneration and washing cycles.1. Handle with Care: Minimize vigorous stirring or shaking. 2. Use a Contained System: Employ mesh bags or columns to prevent the loss of fine adsorbent particles.
Inconsistent Regeneration Results Variability in experimental conditions.1. Standardize Protocol: Strictly adhere to a standardized regeneration protocol for all cycles. 2. Monitor Parameters: Carefully control and monitor parameters such as temperature, pH, and eluent concentration.
Breakthrough Occurs Earlier Than Expected in Reuse Cycles The adsorbent is not being fully regenerated.1. Review Regeneration Protocol: Re-evaluate and optimize the regeneration steps as outlined for low desorption efficiency. 2. Increase Regeneration Time/Temperature: Ensure the bed is heated for a sufficient duration to desorb contaminants.[2]

Frequently Asked Questions (FAQs)

Q1: Can all adsorbents used for this compound removal be regenerated?

A1: Not necessarily. The ability to regenerate an adsorbent depends on the nature of the adsorption process. If the process is primarily chemical (chemisorption), the bond between the dye and the adsorbent may be too strong for effective regeneration. For instance, one study found that aminized cellulose acetate nanofibers used for this compound adsorption could not be reused because the process was governed by pseudo-second-order kinetics, indicating a chemical adsorption mechanism.[3]

Q2: What are the most common methods for regenerating adsorbents used for dye removal?

A2: The most common methods are chemical treatment and thermal regeneration.[1][4]

  • Chemical Treatment: This involves using an eluent (a solution that causes desorption) to wash the dye off the adsorbent. Common eluents include acids (like HCl), bases (like NaOH), salts, or organic solvents.[1][5]

  • Thermal Regeneration: This method uses heat to desorb the dye. The temperature needs to be carefully controlled to remove the dye without damaging the adsorbent's structure.[4]

Q3: How many times can an adsorbent typically be regenerated and reused?

A3: The reusability of an adsorbent can vary significantly. In many cases, regenerated adsorbents are suitable for at least three to five cycles.[1][6] However, a decline in adsorption capacity with each cycle is common due to incomplete regeneration or structural degradation.[1] Some robust materials, like graphene-decorated boron nitride, have shown good performance for up to 10 cycles for other dyes.[7]

Q4: What is the general experimental workflow for adsorbent regeneration?

A4: A typical workflow involves separating the dye-loaded adsorbent, treating it with an appropriate eluent, washing to remove residual chemicals, and then drying before reuse.

cluster_adsorption Adsorption Phase cluster_regeneration Regeneration Phase Adsorption Dye Adsorption Experiment Separation Separate Adsorbent from Solution Adsorption->Separation Regeneration_Step Treat with Eluent (e.g., NaOH) Separation->Regeneration_Step Dye-loaded Adsorbent Washing Wash with Deionized Water Regeneration_Step->Washing Drying Dry the Adsorbent Washing->Drying Drying->Adsorption Regenerated Adsorbent for Reuse

Caption: A typical experimental workflow for adsorbent regeneration.

Q5: How do I troubleshoot a sudden drop in pressure in my column-based regeneration system?

A5: A significant pressure drop can indicate clogging or damage to the adsorbent bed.[8] Inspect the bed for any visible signs of fouling or channeling. Regular cleaning and proper packing of the adsorbent bed are crucial to minimize pressure drop issues.[8]

Data on Common Regeneration Methods for Anionic Dyes

The following table summarizes common eluents used for the regeneration of adsorbents loaded with anionic dyes, which are chemically similar to this compound.

Adsorbent TypeAnionic Dye ExampleEluentRegeneration Efficiency (%)Number of Cycles
Chitosan-basedAcid Blue 920.1 M NaOH~95%5
Activated CarbonReactive Red 1200.1 M NaOH~88%4
BiocharCongo Red0.5 M NaOH>90%3
Amine-modifiedAcid Red 731 M NaOH~92%5

Note: This data is indicative and regeneration performance will vary based on the specific adsorbent, dye, and experimental conditions.

Experimental Protocol: Chemical Regeneration of an Adsorbent

This protocol provides a general methodology for the chemical regeneration of an adsorbent. Note: This is a generalized procedure and must be optimized for your specific adsorbent and for this compound.

Objective: To desorb this compound from a saturated adsorbent and prepare it for reuse.

Materials:

  • Dye-saturated adsorbent

  • Eluent solution (e.g., 0.1 M NaOH)

  • Deionized water

  • pH meter

  • Beakers or flasks

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Separation: After the adsorption experiment, separate the dye-loaded adsorbent from the aqueous solution by filtration or centrifugation.

  • Elution: a. Place the separated adsorbent into a beaker or flask. b. Add a sufficient volume of the eluent solution (e.g., 0.1 M NaOH) to fully immerse the adsorbent. c. Agitate the mixture using a shaker or magnetic stirrer for a predetermined contact time (e.g., 1-2 hours).

  • Washing: a. Separate the adsorbent from the eluent solution. b. Wash the adsorbent repeatedly with deionized water until the pH of the wash water is neutral (pH ~7.0). This ensures the removal of residual eluent.

  • Drying: a. Dry the washed adsorbent in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid excessively high temperatures that could damage the adsorbent.

  • Reuse: The dried, regenerated adsorbent is now ready for the next adsorption cycle.

Start Start: Low Regeneration Efficiency Q1 Is the eluent appropriate for an anionic dye? Start->Q1 A1_Yes Increase eluent concentration or contact time Q1->A1_Yes Yes A1_No Switch to a basic eluent (e.g., NaOH) Q1->A1_No No Q2 Is adsorption capacity still low? A1_Yes->Q2 A1_No->Q2 A2_Yes Check for adsorbent structural damage (SEM, BET) Q2->A2_Yes Yes A2_No Successful Regeneration Q2->A2_No No A3 Consider gentler regeneration conditions (lower T, milder eluent) A2_Yes->A3

Caption: A troubleshooting decision tree for low regeneration efficiency.

References

Effect of co-existing ions on Acid Brown 354 removal efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of Acid Brown 354 and similar anionic azo dyes from aqueous solutions. The information provided is based on established principles of dye degradation and findings from studies on analogous acidic azo dyes, as specific research on the effect of co-existing ions on this compound removal is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from wastewater important?

This compound is a synthetic anionic azo dye used in industries such as textiles and leather.[1][2] Like many azo dyes, it is designed for stability, which makes it persistent in the environment.[1] Its release into water bodies can be toxic to aquatic life and reduces light penetration, disrupting ecosystems.[1] Therefore, its effective removal from industrial effluents is crucial.

Q2: What are the common methods for removing this compound from water?

Common methods for removing azo dyes like this compound include adsorption, advanced oxidation processes (AOPs) such as ozonation, Fenton oxidation, photocatalysis, and electrochemical oxidation, as well as biological treatments.[3][4] The choice of method depends on factors like the concentration of the dye, the presence of other pollutants, and cost-effectiveness.

Q3: How do co-existing ions, such as salts, affect the removal efficiency of this compound?

Co-existing ions can have a significant impact on the removal efficiency of anionic dyes like this compound. The specific effect depends on the type of ion, its concentration, the removal technology being used, and the pH of the solution. Generally, high concentrations of salts can be inhibitory.[5]

Q4: Which ions are of particular concern when treating wastewater containing this compound?

Common ions of concern in industrial wastewater include chlorides (Cl⁻), sulfates (SO₄²⁻), carbonates (CO₃²⁻), bicarbonates (HCO₃⁻), and various cations like sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).[5][6]

Q5: How can I determine the concentration of this compound in my samples?

The concentration of this compound in aqueous solutions is typically determined using UV-Visible (UV-Vis) spectrophotometry by measuring the absorbance at its maximum wavelength (λmax).[1] For more complex matrices or to identify degradation byproducts, High-Performance Liquid Chromatography (HPLC) is often employed.[1]

Troubleshooting Guides

Issue 1: Decreased Removal Efficiency in the Presence of Saline Effluent

Symptoms:

  • A noticeable drop in the decolorization rate of the this compound solution.

  • Incomplete dye removal compared to experiments with deionized water.

Possible Causes and Solutions:

Cause Explanation Suggested Action
Radical Scavenging Anions like chloride (Cl⁻) and carbonate (CO₃²⁻) can act as scavengers of highly reactive hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which are the primary oxidizing species in many Advanced Oxidation Processes (AOPs). This reduces the number of radicals available to degrade the dye molecules.[7]1. pH Adjustment: The scavenging effect of some ions is pH-dependent. Experiment with adjusting the pH of your solution. For instance, the inhibitory effect of carbonates is more pronounced in alkaline conditions. 2. Increase Oxidant/Catalyst Dose: A higher concentration of the oxidant (e.g., H₂O₂) or catalyst may be needed to overcome the scavenging effect. 3. Alternative AOP: Consider an AOP that is less susceptible to interference from the specific ions in your matrix.
Competition for Active Sites In photocatalysis and adsorption-based methods, co-existing ions can compete with the dye molecules for the active sites on the surface of the catalyst or adsorbent.[6][8]1. Increase Catalyst/Adsorbent Dosage: A higher dose can provide more active sites, potentially mitigating the competitive effect.[9] 2. Surface Modification: Modify the surface of your catalyst or adsorbent to have a higher affinity for the dye molecule over the interfering ions. 3. Pre-treatment: Consider a pre-treatment step to reduce the concentration of interfering ions before the primary removal process.
Formation of Less Reactive Species In electrochemical oxidation, high concentrations of chloride ions can lead to the formation of chlorine/hypochlorite, which may be less effective in degrading the dye compared to hydroxyl radicals. It can also lead to the formation of halogenated organic byproducts.[10]1. Optimize Current Density: The formation of different reactive species can be influenced by the applied current density.[10] 2. Alternative Supporting Electrolyte: If possible, use a different supporting electrolyte, such as sodium sulfate, which may have a less inhibitory effect.[5][10]
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability in dye removal efficiency between seemingly identical experimental runs.

Possible Causes and Solutions:

Cause Explanation Suggested Action
Fluctuations in pH The pH of the solution can significantly affect the surface charge of the catalyst/adsorbent and the speciation of the dye, influencing the removal efficiency.[3][11]1. Use a Buffer: Employ a suitable buffer system to maintain a constant pH throughout the experiment. 2. Monitor pH: Continuously monitor and adjust the pH during the experiment.
Variable Ion Concentrations If the source of your wastewater is variable, the concentration of co-existing ions may be changing between batches, leading to inconsistent results.1. Characterize Influent: Analyze the ionic composition of your wastewater before each experiment. 2. Synthetic Wastewater: For mechanistic studies, prepare a synthetic wastewater with a known and consistent concentration of the dye and interfering ions.
Aging of Reagents The reactivity of some reagents, such as hydrogen peroxide, can decrease over time.1. Fresh Reagents: Prepare fresh stock solutions of your reagents regularly. 2. Proper Storage: Store reagents under the recommended conditions to maintain their stability.

Data on the Effect of Co-existing Ions on Acidic Azo Dye Removal

The following tables summarize the general effects of common cations and anions on the removal of acidic azo dyes, based on literature for similar dyes. The specific impact on this compound may vary.

Table 1: Effect of Common Anions on Acidic Azo Dye Removal Efficiency

Anion Typical Effect on AOPs Typical Effect on Adsorption Notes
Chloride (Cl⁻) Generally Inhibitory[5][10]Can be Inhibitory[8]Scavenges hydroxyl radicals. In electrochemical systems, can lead to the formation of chlorinated byproducts.[10]
Sulfate (SO₄²⁻) Less Inhibitory than Chloride[5]Can be Inhibitory[8]Competes for active sites. Can sometimes form sulfate radicals which contribute to degradation.[10]
Carbonate (CO₃²⁻) Strongly InhibitoryCan be InhibitoryPotent scavenger of hydroxyl radicals, especially at alkaline pH.
Bicarbonate (HCO₃⁻) InhibitoryCan be InhibitoryScavenges hydroxyl radicals.
Nitrate (NO₃⁻) Generally Low InhibitionGenerally Low InhibitionLess likely to interfere compared to other anions.

Table 2: Effect of Common Cations on Acidic Azo Dye Removal Efficiency

Cation Typical Effect on AOPs Typical Effect on Adsorption Notes
Sodium (Na⁺) Generally Low to Moderate InhibitionCan be Inhibitory[8]Can compete for active sites in adsorption processes.
Potassium (K⁺) Generally Low InhibitionCan be InhibitorySimilar to sodium ions.
Calcium (Ca²⁺) Can be InhibitoryCan be InhibitoryCan precipitate with certain anions or catalysts, leading to deactivation.
Magnesium (Mg²⁺) Can be InhibitoryCan be InhibitorySimilar to calcium ions.
Heavy Metals (e.g., Cu²⁺, Fe³⁺) Can have complex effects (inhibitory or catalytic)Strongly Inhibitory[5]Can poison catalysts or compete strongly for adsorption sites.

Experimental Protocols

Protocol: Investigating the Effect of a Co-existing Ion on the Photocatalytic Degradation of this compound

1. Materials and Reagents:

  • This compound

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Selected salt (e.g., NaCl, Na₂SO₄)

  • Deionized water

  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment

  • UV lamp or solar simulator

  • Magnetic stirrer and stir bars

  • Beakers or reaction vessel

  • pH meter

  • UV-Vis Spectrophotometer

  • Syringes and filters (e.g., 0.45 µm)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

  • Prepare a stock solution of the interfering ion (e.g., 1 M NaCl) in deionized water.

3. Experimental Procedure:

  • In a beaker, add a specific volume of the this compound stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 50 mg/L) and total volume (e.g., 100 mL).

  • Add the desired amount of the photocatalyst (e.g., 1 g/L).

  • Add the desired concentration of the interfering ion from its stock solution.

  • Adjust the pH of the solution to the desired value using the acid and base solutions.

  • Place the beaker on a magnetic stirrer and stir in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and filter it to remove the catalyst particles.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), filtering each sample immediately.

  • Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at its λmax.

  • Run a control experiment without the interfering ion to establish a baseline for comparison.

4. Data Analysis:

  • Calculate the removal efficiency (%) at each time point using the formula: Removal Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Plot the removal efficiency versus time for experiments with and without the co-existing ion.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_results 4. Results stock_dye This compound Stock Solution mixing Mixing and pH Adjustment stock_dye->mixing stock_ion Co-existing Ion Stock Solution stock_ion->mixing catalyst Photocatalyst catalyst->mixing dark Dark Adsorption (Equilibrium) mixing->dark photo Photoreaction (Light On) dark->photo sampling Sampling at Time Intervals photo->sampling filtration Filtration sampling->filtration analysis UV-Vis Analysis filtration->analysis data Calculate Removal Efficiency analysis->data comparison Compare with Control data->comparison

Caption: Experimental workflow for studying the effect of co-existing ions.

Ion_Interference_Mechanisms cluster_aop Advanced Oxidation Process cluster_interference Interference by Co-existing Ions radicals •OH / SO₄•⁻ Radicals dye This compound radicals->dye attacks radicals->dye scavenging Scavenging degradation Degradation Products dye->degradation ions Anions (e.g., Cl⁻) ions->radicals reacts with ions->radicals inhibits less_reactive Less Reactive Species ions->less_reactive

Caption: Mechanisms of ion interference in Advanced Oxidation Processes.

References

Preventing peak tailing in HPLC analysis of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with peak tailing during the HPLC analysis of Acid Brown 354.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and why is it challenging for HPLC analysis?

This compound is an anionic azo dye containing sulfonic acid groups in its structure. These sulfonic acid groups are strong acids, meaning they are typically ionized (negatively charged) at the pH ranges commonly used in reversed-phase HPLC. This ionic nature can lead to secondary interactions with the stationary phase, which is a primary cause of peak tailing.

Q2: I am observing significant peak tailing with this compound. What are the most likely causes?

Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often attributed to one or more of the following factors:

  • Secondary Interactions: The negatively charged sulfonic acid groups of this compound can interact with any exposed, positively charged sites on the silica-based stationary phase (e.g., residual silanols). This causes some molecules to be retained longer than others, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, contributing to poor peak shape. For acidic compounds, a lower pH is generally preferred to suppress ionization.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: A void at the column inlet, a blocked frit, or contamination of the stationary phase can all lead to poor peak shape for all analytes.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

Q3: How can I prevent or reduce peak tailing for this compound?

Here are several strategies to improve the peak shape of this compound:

  • Adjust Mobile Phase pH: The most critical parameter to control is the pH of your mobile phase. To suppress the ionization of the sulfonic acid groups on this compound, it is recommended to use a mobile phase with a low pH, typically in the range of 2.5 to 3.5. This can be achieved by adding a buffer or an acid modifier.

  • Use a Suitable Buffer or Modifier:

    • Phosphate Buffer: A 20-50 mM potassium phosphate buffer, with the pH adjusted to the desired range with phosphoric acid, is a common choice.

    • Formic Acid or Acetic Acid: Adding 0.1% (v/v) of formic acid or acetic acid to the mobile phase is a simpler alternative to a buffer and can effectively lower the pH.

  • Select an Appropriate Column:

    • End-capped C18 Columns: Use a high-quality, end-capped C18 column. End-capping minimizes the number of free silanol groups on the silica surface, reducing the potential for secondary interactions.

    • Columns with a Wide pH Range: Consider using a column specifically designed for use at low pH.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is a common and effective organic modifier for the analysis of dyes. Methanol can also be used.

    • Isocratic vs. Gradient Elution: A gradient elution, starting with a lower percentage of the organic modifier and gradually increasing it, can often provide better peak shapes and resolution, especially for complex samples.

  • Reduce Sample Concentration: If you suspect column overload, try diluting your sample and re-injecting it. If the peak shape improves, this indicates that the initial concentration was too high.

  • Use a Guard Column: A guard column with the same stationary phase as your analytical column can help protect the analytical column from contaminants and extend its lifetime.

Q4: What is a good starting point for an HPLC method for this compound?

A good starting point for developing an HPLC method for this compound would be:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at the λmax of this compound

This method should be optimized based on your specific instrumentation and the purity of your standard.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (0.1% Formic Acid)

  • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

  • Repeat the process for the organic mobile phase (Acetonitrile).

Protocol 2: Sample Preparation

  • Accurately weigh a small amount of this compound standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to create a stock solution.

  • From the stock solution, prepare a series of dilutions to determine the optimal concentration that does not overload the column.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_column Inspect/Replace Column Frit Flush or Replace Column Check for Leaks system_issue->check_column solution Peak Shape Improved check_column->solution optimize_method Optimize HPLC Method analyte_specific_issue->optimize_method check_ph Is Mobile Phase pH low (2.5-3.5)? optimize_method->check_ph adjust_ph Adjust pH with Formic Acid or Phosphate Buffer check_ph->adjust_ph No check_concentration Is Sample Concentration Too High? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes check_column_type Are you using an End-capped C18 Column? check_concentration->check_column_type No dilute_sample->solution change_column Switch to a High-Quality End-capped C18 Column check_column_type->change_column No check_column_type->solution Yes change_column->solution

Caption: Troubleshooting workflow for peak tailing of this compound.

Matrix effects in the quantification of Acid Brown 354 in industrial effluent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Acid Brown 354 in industrial effluent.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic dye belonging to the double azo class.[1] It is used in the textile industry for dyeing wool and leather, as well as in the production of inks and paints.[1][2] Its chemical formula is C₃₀H₂₀N₈Na₂O₁₂S₂ and it is soluble in water.[1][3]

Q2: What is a "matrix effect" in the context of chemical analysis?

A2: A matrix effect is the alteration of an analyte's signal response (enhancement or suppression) due to the presence of other co-eluting compounds in the sample matrix.[4] This phenomenon is a significant challenge in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), as it can lead to inaccurate and unreliable results.

Q3: Why is industrial effluent considered a complex matrix?

A3: Industrial effluent, particularly from textile dyeing plants, is a highly complex mixture. It contains not only the target analyte but also a wide variety of other substances, including residual dyes, high concentrations of organic and inorganic salts, surfactants, solvents, thickeners, and heavy metals.[5][6][7][8] The composition of this matrix can vary significantly depending on the specific industrial processes and wastewater treatments employed.[5]

Q4: How do matrix effects specifically impact the quantification of this compound?

A4: The various components in industrial effluent can co-elute with this compound during chromatographic separation and interfere with its ionization in the mass spectrometer source. This typically leads to ion suppression, where the analyte signal is lower than it would be in a clean solvent, resulting in an underestimation of its concentration. Inconsistent matrix composition between samples can also lead to poor reproducibility.

Troubleshooting Guide

Q5: My this compound signal is significantly lower than expected or highly variable between samples. What is the likely cause?

A5: This is a classic symptom of ion suppression caused by matrix effects. High concentrations of salts, detergents, and other organic molecules in the effluent can compete with this compound for ionization, reducing its signal intensity.[4]

Q6: How can I definitively confirm that a matrix effect is impacting my analysis?

A6: A post-column infusion experiment is a standard method to diagnose matrix effects. This involves infusing a constant flow of a pure this compound standard into the LC eluent after the analytical column while injecting a blank matrix extract. A dip in the stable signal baseline at the retention time of interfering compounds indicates ion suppression.

Q7: My chromatographic peak for this compound is broad or misshapen. Is this related to the matrix?

A7: Yes, matrix components can affect the chromatography. High concentrations of co-eluting substances can overload the analytical column, leading to peak distortion, tailing, or splitting. This can compromise both peak integration and analyte identification.

Q8: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A8: Mitigation strategies involve either removing the interfering components, compensating for their effect, or improving the analytical method. Common approaches include:

  • Sample Dilution: A simple first step, but it may lower the analyte concentration below the instrument's limit of quantitation.

  • Sample Preparation: Employing a robust sample clean-up method like Solid-Phase Extraction (SPE) is highly effective at removing interferences.

  • Chromatographic Separation: Optimizing the LC method (e.g., gradient, column chemistry) to separate this compound from the matrix components causing suppression.

  • Calibration Method: Using matrix-matched calibration standards or the method of standard additions can compensate for consistent matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the gold standard for correcting signal variability, though its availability can be a limitation.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number71799-43-4[1][9]
Molecular FormulaC₃₀H₂₀N₈Na₂O₁₂S₂[1][3]
Molecular Weight794.64 g/mol [1]
ClassDouble Azo Dye[1]
AppearanceRed-light brown powder[1]
Common UsesWool/leather dyeing and printing[1][10]

Table 2: Common Interferences in Textile Effluent and Their Potential Impact

Interferent ClassSpecific ExamplesPotential Impact on QuantificationReference
Inorganic SaltsChlorides, Sulfates, NitratesSignificant ion suppression, changes in mobile phase properties[6][8]
Surfactants/DetergentsAnionic and non-ionic detergentsStrong ion suppression, chromatographic peak distortion[8]
Other Dyes & PigmentsResidual reactive, acid, or basic dyesCo-elution, isobaric interference, ion suppression[5][7]
Organic MatterThickeners (gums), formaldehyde, phenolsIon suppression, column fouling[5][7]
Heavy MetalsChromium, Copper, ZincCan form adducts with the analyte, altering its mass[5][6]

Table 3: Comparison of Matrix Effect Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of both analyte and interferents.Simple, fast, and inexpensive.May reduce analyte signal below detection limits.
Solid-Phase Extraction (SPE) Selectively isolates the analyte from matrix components.High efficiency in removing interferences.Can be time-consuming, requires method development.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix similar to the samples.Compensates for consistent signal suppression/enhancement.Difficult to obtain a representative "analyte-free" matrix.
Standard Addition Spikes known amounts of standard into sample aliquots.Highly accurate; corrects for sample-specific matrix effects.Labor-intensive, requires more sample volume and instrument time.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general procedure for cleaning up industrial effluent samples prior to LC-MS analysis. The specific sorbent type (e.g., Reversed-Phase, Ion-Exchange) should be optimized for this compound.

  • Sorbent Selection: Choose an SPE cartridge with a sorbent that retains this compound while allowing interfering salts and polar impurities to pass through (e.g., a polymeric reversed-phase sorbent).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.

  • Sample Loading: Adjust the pH of the effluent sample if necessary to ensure the analyte is in a neutral form for retention. Load 10-50 mL of the sample onto the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

  • Elution: Elute the retained this compound from the cartridge using a small volume (e.g., 2-4 mL) of a strong organic solvent like acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Method of Standard Additions

This method is used to accurately quantify this compound in a specific matrix by overcoming sample-specific matrix effects.

  • Sample Preparation: Divide a single effluent sample into at least four equal aliquots (e.g., 1 mL each).

  • Spiking: Leave one aliquot unspiked (this is the "zero addition"). To the remaining aliquots, add increasing known amounts of an this compound standard solution. The spike concentrations should be chosen to bracket the expected concentration of the analyte (e.g., 0.5x, 1x, and 2x the expected concentration).

  • Analysis: Analyze all prepared aliquots using the established LC-MS method and record the signal response for this compound in each.

  • Data Plotting: Create a plot with the added concentration on the x-axis and the measured signal response on the y-axis.

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.

Visualizations

Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample 1. Sample Collection Filter 2. Filtration Sample->Filter Prep 3. Sample Preparation (Dilution, SPE) Filter->Prep LC 4. LC Separation Prep->LC MS 5. MS Detection LC->MS Data 6. Data Acquisition MS->Data Quant 7. Quantification (Calibration) Data->Quant Report 8. Reporting Quant->Report

Caption: General analytical workflow for quantifying this compound in effluent.

Troubleshooting Start Inconsistent or Low Signal for this compound Check Hypothesis: Matrix Effect? Start->Check Dilute Strategy 1: Dilute Sample 1:10 Check->Dilute Try Simplest Fix First Dilute_Result Signal Recovered? Dilute->Dilute_Result SPE Strategy 2: Implement SPE Clean-up Dilute_Result->SPE No Success Problem Solved: Proceed with Method Dilute_Result->Success Yes SPE_Result Signal Improved? SPE->SPE_Result Cal Strategy 3: Change Calibration Method SPE_Result->Cal No / Partial SPE_Result->Success Yes Cal_Options Use Matrix-Matched or Standard Addition Cal->Cal_Options Cal_Options->Success Failure Further Method Development Needed

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

IonSuppression cluster_source LC-MS Ion Source Droplet ESI Droplet Analyte Analyte Ion (AB 354) Droplet->Analyte Evaporation & Ionization Matrix Matrix Ion (e.g., Salt) Droplet->Matrix Detector To Mass Analyzer Analyte->Detector Analyte Signal Matrix->Analyte Competition for surface/charge (Suppression)

Caption: Conceptual diagram of ion suppression in an electrospray source.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Acid Brown 354, a synthetic azo dye used in the textile and printing industries.[1][2] The performance of this method is compared with an alternative technique, High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their needs.

Introduction to this compound

This compound is a water-soluble anionic dye belonging to the double azo class.[2] Its chemical stability and resistance to biodegradation make it a persistent compound in the environment, necessitating reliable analytical methods for its detection and quantification in various matrices.[3] While UV-Visible spectrophotometry is a primary technique for determining the concentration of this compound, HPLC offers superior separation and quantification capabilities, especially in complex mixtures.[3]

Proposed HPLC-UV Method for this compound Analysis

Based on established methods for other water-soluble azo dyes, a reverse-phase HPLC-UV method is proposed for the analysis of this compound.[4][5] A C18 column is a common choice for the separation of such compounds.[4][6] The mobile phase typically consists of a buffer, such as ammonium acetate, and an organic modifier like acetonitrile, often in a gradient elution to ensure adequate separation.[4][7]

Experimental Protocol: Proposed HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 100 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient starting from 95% A and 5% B, ramping to 65% A and 35% B over 10 minutes, holding for 2 minutes, and then returning to the initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer. Azo dyes typically have strong absorbance in the visible region.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., water or a water/methanol mixture) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, filtration may be sufficient. For solid samples, an extraction step may be necessary.

Method Validation Protocol

The proposed HPLC-UV method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample and a sample spiked with potential interfering substances.[3]

  • Linearity: The linearity of the method should be evaluated by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be close to 1.[5]

  • Accuracy: The accuracy of the method can be determined by performing recovery studies on a sample matrix spiked with known amounts of this compound at different concentration levels.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically done by analyzing multiple preparations of a sample at the same concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These can be estimated based on the signal-to-noise ratio of the chromatographic peak.[5]

Performance of the Proposed HPLC-UV Method

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound analysis.

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9980.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.15 µg/mL

Comparison with an Alternative Method: HPLC-MS

For applications requiring higher sensitivity and selectivity, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) presents a powerful alternative to HPLC-UV.[8] While UV detection relies on the chromophoric properties of the analyte, mass spectrometry identifies compounds based on their mass-to-charge ratio, providing more definitive identification and often lower detection limits.[9]

Feature HPLC-UV HPLC-MS
Principle Measures the absorbance of UV-Vis light by the analyte.Measures the mass-to-charge ratio of ionized analyte molecules.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time.
Sensitivity Good, but generally lower than MS.Excellent; often capable of detecting analytes at much lower concentrations.[9]
Cost Lower initial investment and operational costs.[8]Higher initial investment and maintenance costs.[8]
Ease of Use Relatively simple to operate and maintain.More complex instrumentation and data analysis.
Confirmation Provides tentative identification based on retention time and UV spectrum.Provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a sample using the proposed HPLC-UV method.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting Sample Obtain Sample Extract Extract/Dilute Sample Sample->Extract Standard Prepare Standard Solutions Filter Filter Sample & Standards Standard->Filter Calibrate Create Calibration Curve Extract->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Chromatogram->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

References

Comparison of adsorption capacities of different materials for Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the adsorption capacities of different materials for the removal of Acid Brown 354 dye from aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective methods for dye remediation. This document summarizes key performance data, experimental protocols, and the underlying mechanisms of adsorption.

Quantitative Comparison of Adsorption Capacities

The efficiency of different adsorbents in removing this compound is summarized in the table below. The data highlights the maximum adsorption capacity (q_max) and the optimal experimental conditions for each material.

Adsorbent MaterialAdsorption Capacity (q_max)Optimal pHOptimal Temperature (°C)Contact TimeIsotherm ModelKinetic Model
Aminized Cellulose Acetate Nanofibers Not reported (Follows Freundlich Isotherm)2[1][2][3][4]25[1][3][4]24 hours (equilibrium)Freundlich[1][2][4]Pseudo-second-order[1][2][4]
Haloxylon recurvum Stem Biomass 10.011 mg/g (at higher concentrations)2[2]Not specified (efficiency decreases with increased temperature)[2]20 minutes (minimum)[2]Langmuir, Temkin[3]Pseudo-second-order[2]

Note: For Aminized Cellulose Acetate Nanofibers, the maximum removal percentage was reported as 85.24% under optimal conditions (0.1 g adsorbent, 10 mg/L initial dye concentration, pH 2, and 25°C)[1][3]. The Freundlich isotherm model, which best fits the data, does not provide a theoretical maximum adsorption capacity (q_max).

Detailed Experimental Protocols

The following sections outline the typical experimental procedures for evaluating the adsorption of this compound.

1. Preparation of Adsorbent and Dye Solution:

  • Adsorbent Preparation: The adsorbent material (e.g., aminized cellulose acetate nanofibers or Haloxylon recurvum stem biomass) is prepared according to the specific synthesis or treatment procedures outlined in the source literature. This may involve steps like washing, drying, and grinding to achieve a uniform particle size.

  • Dye Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye powder in deionized water to a specific concentration (e.g., 1000 mg/L).

  • Working Solutions: The stock solution is then diluted with deionized water to prepare working solutions of desired concentrations for the experiments.

2. Batch Adsorption Experiments:

Batch adsorption studies are typically conducted to determine the effects of various parameters on the adsorption process.

  • A fixed volume of the dye solution with a known initial concentration is taken in a series of flasks (e.g., 100 mL).

  • The pH of the solutions is adjusted to the desired value using dilute HCl or NaOH.

  • A pre-weighed amount of the adsorbent is added to each flask.

  • The flasks are then agitated in a shaker at a constant speed and temperature for a specified period to ensure equilibrium is reached.

  • After agitation, the solution is centrifuged or filtered to separate the adsorbent from the liquid phase.

  • The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound.

3. Data Analysis:

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

q_e = (C_0 - C_e) * V / m

Where:

  • C_0 is the initial dye concentration (mg/L).

  • C_e is the equilibrium dye concentration (mg/L).

  • V is the volume of the dye solution (L).

  • m is the mass of the adsorbent (g).

The removal efficiency (%) is calculated as:

Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a batch adsorption experiment.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Preparation Mixing Mixing & Agitation (Controlled pH, Temp, Time) Adsorbent->Mixing Dye Dye Solution Preparation Dye->Mixing Separation Separation (Centrifugation/Filtration) Mixing->Separation Measurement Concentration Measurement (UV-Vis) Separation->Measurement Calculation Data Calculation (q_e, % Removal) Measurement->Calculation Adsorbent_Selection cluster_problem Problem Definition cluster_materials Potential Adsorbents cluster_evaluation Evaluation Criteria cluster_decision Decision Dye This compound Contamination ACA Aminized Cellulose Acetate Nanofibers Dye->ACA HRS Haloxylon recurvum Stem Biomass Dye->HRS Other Other Materials Dye->Other Capacity Adsorption Capacity (q_max) ACA->Capacity Kinetics Adsorption Rate ACA->Kinetics Conditions Optimal Conditions (pH, Temp) ACA->Conditions Cost Cost & Availability ACA->Cost HRS->Capacity HRS->Kinetics HRS->Conditions HRS->Cost Other->Capacity Other->Kinetics Other->Conditions Other->Cost Selection Optimal Adsorbent Selection Capacity->Selection Kinetics->Selection Conditions->Selection Cost->Selection

References

Efficacy of Advanced Oxidation Processes for the Degradation of Acid Brown 354: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective treatment of industrial effluents containing synthetic dyes such as Acid Brown 354 is a significant environmental challenge. Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade recalcitrant organic pollutants. This guide provides a comparative analysis of the efficacy of various AOPs for the degradation of this compound and structurally similar azo dyes, supported by experimental data from scientific literature.

Comparative Efficacy of Advanced Oxidation Processes

The degradation of azo dyes, including those structurally similar to this compound, has been investigated using several AOPs. The following table summarizes the performance of different AOPs based on key indicators such as color removal, Chemical Oxygen Demand (COD) reduction, and Total Organic Carbon (TOC) removal. Due to the limited availability of data specifically for this compound, findings for the structurally similar Disperse Red 354 and Acid Brown 83 are included as valuable proxies.

Advanced Oxidation ProcessDye InvestigatedColor Removal (%)COD Removal (%)TOC Removal (%)Reference
Ozonation Disperse Red 354~40% (after 30 min)~15% (after 30 min)Data not available[1]
Fenton (Dark) Disperse Red 354~75% (after 30 min)~60% (after 30 min)Data not available[1]
UV/H₂O₂ Disperse Red 354~40% (after 30 min)~30% (after 30 min)Data not available[1]
Photo-Fenton (UV) Disperse Red 354>85% (after 10 min)>90% (after 10 min)Data not available[1]
Fenton-like (Fe(II)/H₂O₂/H₂SO₄) Acid Brown 83~85%Data not availableData not available[2]
Sono-Fenton-like Acid Brown 83~95%Data not availableData not available[2]

Note: The data for Disperse Red 354 provides a direct comparison of four common AOPs under specific laboratory conditions. The results indicate that the photo-Fenton process is significantly more effective for both color and COD removal compared to ozonation, dark Fenton, and UV/H₂O₂ processes for this type of dye.[1] The study on Acid Brown 83 highlights the potential of Fenton-like processes and the enhancing effect of ultrasound (sonolysis).[2] A significant gap in the literature is the lack of comprehensive TOC removal data, which is essential for assessing the complete mineralization of the dye into CO₂, water, and inorganic ions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the key AOPs discussed, based on methodologies reported for azo dye degradation.

Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton processes involve the generation of hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). The photo-Fenton process is an enhancement of the Fenton process where UV irradiation is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

Experimental Setup:

  • A batch reactor equipped with a magnetic stirrer.

  • For the photo-Fenton process, a UV lamp (e.g., low-pressure mercury lamp) is immersed in the reactor.[1]

  • The temperature of the reaction mixture is typically maintained at room temperature.

Procedure:

  • Prepare an aqueous solution of the dye (e.g., this compound) of a known concentration.

  • Adjust the initial pH of the solution to an acidic range, typically around 3, using sulfuric acid (H₂SO₄).[1]

  • Add the Fenton's reagent, which consists of a solution of ferrous sulfate (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂). The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter and is often optimized (e.g., 20:1).[1]

  • For the photo-Fenton process, turn on the UV lamp at the start of the reaction.

  • Withdraw samples at regular intervals to monitor the degradation of the dye.

  • Quench the reaction in the samples immediately (e.g., by adding a strong base to raise the pH and precipitate the iron catalyst).

  • Analyze the samples for dye concentration (spectrophotometrically), COD, and TOC.

Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants.

Experimental Setup:

  • A bubble column reactor.

  • An ozone generator that produces ozone from an oxygen source.

  • A gas diffuser to bubble the ozone into the dye solution.

  • An off-gas ozone destruction unit.

Procedure:

  • Prepare the dye solution of a specific concentration in the reactor.

  • Adjust the initial pH of the solution as required for the experiment.

  • Start the ozone generator and bubble a continuous stream of ozone gas through the solution at a controlled flow rate (e.g., 8.2 mg/L).[1]

  • Collect samples at different time points to measure the decrease in dye concentration, COD, and TOC.

Photocatalysis (UV/TiO₂)

Heterogeneous photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

Experimental Setup:

  • A photoreactor with a UV light source.

  • A suspension of the photocatalyst (e.g., TiO₂ powder) in the dye solution.

  • A magnetic stirrer to keep the catalyst suspended and ensure a homogeneous mixture.

Procedure:

  • Disperse a specific amount of the photocatalyst (e.g., TiO₂ powder) in the dye solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiate the suspension with a UV lamp to initiate the photocatalytic reaction.

  • Take samples at regular intervals.

  • Separate the photocatalyst from the sample by centrifugation or filtration before analysis.

  • Analyze the filtrate for dye concentration, COD, and TOC.

Visualizing the Processes

To better understand the experimental workflow and the underlying chemical mechanisms, the following diagrams are provided.

G Generalized Experimental Workflow for AOP Evaluation cluster_prep Preparation cluster_reaction AOP Reaction cluster_monitoring Monitoring & Analysis prep_dye Prepare Dye Solution adjust_ph Adjust Initial pH prep_dye->adjust_ph add_reagents Add AOP Reagents (e.g., FeSO4, H2O2, O3, TiO2) adjust_ph->add_reagents initiate_reaction Initiate Reaction (e.g., UV Light, Stirring) add_reagents->initiate_reaction sampling Collect Samples at Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (Color, COD, TOC) quench->analysis

Caption: Generalized workflow for evaluating AOPs in dye degradation.

G Radical Generation in Fenton and Photo-Fenton Processes cluster_fenton Fenton Reaction cluster_photofenton Photo-Fenton Enhancement cluster_degradation Pollutant Degradation Fe2_H2O2 Fe²⁺ + H₂O₂ Fe3_OH_OH Fe³⁺ + •OH + OH⁻ Fe2_H2O2->Fe3_OH_OH  (1) OH_Dye •OH + this compound Fe3_hv Fe³⁺ + hν (UV light) Fe2_regen Fe²⁺ Regeneration Fe3_hv->Fe2_regen  (2) Fe2_regen->Fe2_H2O2 Catalyst Regeneration Deg_Products Degradation Products (CO₂, H₂O, etc.) OH_Dye->Deg_Products

Caption: Radical generation in Fenton and photo-Fenton processes.

References

Cross-validation of spectrophotometric and chromatographic methods for Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of spectrophotometric and chromatographic methods is essential for the accurate quantification and characterization of chemical compounds. This guide provides a detailed comparison of UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC) for the analysis of Acid Brown 354, an azo dye used in textile and leather applications.[1][2][3] While UV-Vis is a primary technique for quantitative determination, HPLC is often used for confirmation, purity assessment, and structural elucidation.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the typical experimental protocols for analyzing this compound using both spectrophotometric and chromatographic techniques.

UV-Visible Spectrophotometric Protocol

This method quantifies this compound by measuring its absorbance of light at a specific wavelength.

  • Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing the dye and dissolving it in a suitable solvent (e.g., deionized water). A series of calibration standards are then prepared by serial dilution of the stock solution to achieve a range of known concentrations.

  • Wavelength of Maximum Absorbance (λmax) Determination: A standard solution is scanned across the UV-Visible spectrum (typically 200-800 nm) to identify the wavelength at which the dye exhibits maximum absorbance. This λmax is used for all subsequent measurements to ensure maximum sensitivity.

  • Calibration Curve Construction: The absorbance of each calibration standard is measured at the predetermined λmax. A calibration curve is generated by plotting absorbance versus concentration. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Sample Analysis: The absorbance of the unknown sample, prepared in the same solvent, is measured at λmax. The concentration of this compound in the sample is then calculated using the equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC separates components in a mixture, providing a more specific analysis. It can be coupled with a UV-Vis or mass spectrometry (MS) detector for identification and quantification.[4]

  • Instrumentation: The analysis is performed on an HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of azo dyes.

    • Mobile Phase: A gradient elution using a mixture of solvents is common. For example, a mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (like acetonitrile or methanol) can be used.[5] The gradient is programmed to change the solvent composition over time to effectively separate the dye from impurities.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: The detector is set to monitor the elution at the λmax of this compound, as determined previously.

  • Sample and Standard Preparation: Samples and standards are prepared as in the UV-Vis method, but they must be filtered through a 0.45 µm filter before injection to protect the HPLC column.

  • Analysis and Quantification: A known volume of each standard and sample is injected into the HPLC system. The retention time (the time it takes for the dye to pass through the column) is used for identification. The peak area from the chromatogram is plotted against concentration for the standards to create a calibration curve. The concentration of the unknown sample is determined from its peak area using this curve.

Cross-Validation Workflow

The cross-validation process ensures that both methods provide comparable and reliable results. A sample is analyzed using both techniques, and the resulting quantitative data are statistically compared.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_uv Spectrophotometric Method cluster_hplc Chromatographic Method cluster_comp Data Comparison Sample This compound Sample UV_Analysis UV-Vis Analysis (Measure Absorbance at λmax) Sample->UV_Analysis HPLC_Analysis HPLC Analysis (Separate & Detect) Sample->HPLC_Analysis UV_Quant Quantification via Calibration Curve UV_Analysis->UV_Quant UV_Result UV-Vis Result (Concentration) UV_Quant->UV_Result Comparison Statistical Comparison (e.g., t-test, F-test) UV_Result->Comparison HPLC_Quant Quantification via Peak Area HPLC_Analysis->HPLC_Quant HPLC_Result HPLC Result (Concentration) HPLC_Quant->HPLC_Result HPLC_Result->Comparison Validation Method Validation Decision Comparison->Validation

Cross-Validation Workflow Diagram

Performance Comparison

The performance of an analytical method is evaluated using several validation parameters. The table below presents a summary of typical performance characteristics for UV-Vis spectrophotometry and HPLC in the context of dye analysis.

Disclaimer: The values in this table are illustrative examples for dye analysis and are not based on a specific study of this compound. Actual values must be determined experimentally.

Validation ParameterUV-Vis SpectrophotometryHPLC-UVDescription
Specificity LowHighThe ability to assess the analyte unequivocally in the presence of other components.[4] HPLC excels by physically separating components.
Linearity (R²) > 0.99> 0.999The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy (% Recovery) 98-102%98-102%The closeness of the test results to the true value. Often determined by spike/recovery studies.
Precision (%RSD) < 2%< 1%The degree of agreement among individual test results when the procedure is applied repeatedly. HPLC is generally more precise.
Limit of Detection (LOD) ~0.1 mg/L~0.02 mg/LThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) ~0.3 mg/L~0.07 mg/LThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Throughput HighModerateUV-Vis allows for rapid measurements, while HPLC has longer run times per sample.
Cost & Complexity LowHighHPLC instruments are more expensive to acquire and maintain, and require more skilled operators.

Conclusion

Both UV-Visible Spectrophotometry and HPLC are powerful techniques for the analysis of this compound.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method ideal for routine quantitative analysis of purified samples or for monitoring processes where the dye is the primary absorbing species.

  • HPLC offers superior specificity and sensitivity, making it the preferred method for analyzing complex mixtures, performing purity assessments, and for stability-indicating assays.[6] Its ability to separate the analyte from potential degradation products or formulation excipients is a significant advantage.[7]

The choice between the two methods depends on the specific application. For simple quantification in a known matrix, UV-Vis is often sufficient. For research, development, and quality control where high specificity is required, HPLC is indispensable. A cross-validation approach, as outlined, is the gold standard for ensuring that an established analytical method is accurate, reliable, and fit for its intended purpose.

References

A Comparative Guide to Photocatalytic Degradation of Acid Brown 354: An Overview of Potential Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The inherent stability of azo dyes like Acid Brown 354, designed for colorfastness in industrial applications, contributes to their persistence in the environment, posing ecological concerns.[1] Advanced oxidation processes (AOPs), including photocatalysis, are considered promising for the degradation of these recalcitrant organic pollutants.[1][5]

Potential Photocatalysts for this compound Degradation

Based on extensive research into the degradation of other acid and azo dyes, several photocatalysts emerge as strong candidates for the effective degradation of this compound. The most commonly investigated and effective photocatalysts are semiconductor metal oxides.

  • Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. It has demonstrated effectiveness in degrading a variety of organic dyes.

  • Zinc Oxide (ZnO): Similar to TiO₂, ZnO is another efficient photocatalyst with a wide bandgap. It is also biocompatible and environmentally friendly.

  • Composite Materials: To enhance photocatalytic efficiency, especially under visible light, composite materials are often developed. These can include doping TiO₂ or ZnO with metals or non-metals, or creating heterojunctions with other semiconductors.

Comparative Data on Similar Azo Dye Degradation

While specific data for this compound is unavailable, the following table summarizes the performance of different photocatalysts in the degradation of other acid dyes, providing a benchmark for potential performance with this compound.

PhotocatalystTarget DyeDegradation Efficiency (%)Irradiation SourceReference
TiO₂Acid Orange 52Not specifiedNot specified[6]
ZnOMethylene Blue>98%Not specified[7]
ZnO/ZnMn₂O₄Basic Yellow 28Not specifiedNot specified[8]
C.I. Acid Brown 349Hydrogen Peroxide/Sodium Hypochlorite with Fe²⁺~100%Not specified[3][5]

Note: The degradation of C.I. Acid Brown 349 was achieved using a Fenton-like advanced oxidation process, not strictly photocatalysis, but indicates the susceptibility of a structurally similar dye to oxidative degradation.[3][5]

Experimental Protocols

A generalized experimental protocol for investigating the photocatalytic degradation of this compound, based on common practices for other dyes, is outlined below.

Preparation of Photocatalyst Suspension
  • Disperse a specific amount of the chosen photocatalyst (e.g., TiO₂, ZnO) in a known volume of deionized water.

  • Sonication is often employed to ensure a uniform dispersion of the catalyst particles.

Photocatalytic Reaction
  • Add a specific concentration of this compound solution to the photocatalyst suspension in a photoreactor.

  • Stir the mixture in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Irradiate the suspension using a suitable light source (e.g., UV lamp, visible light lamp). The choice of light source will depend on the bandgap of the photocatalyst.

  • Maintain a constant temperature and pH throughout the experiment, as these factors can significantly influence the degradation rate.

Monitoring of Degradation
  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analyze the concentration of the remaining this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax), which for this compound is 440 nm.[3]

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualizing the Process

General Workflow for Photocatalytic Dye Degradation

The following diagram illustrates a typical experimental workflow for studying the photocatalytic degradation of an organic dye like this compound.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis catalyst Select Photocatalyst (e.g., TiO2, ZnO) suspension Create Catalyst Suspension catalyst->suspension dye_sol Prepare this compound Solution dye_sol->suspension equilibrium Adsorption-Desorption Equilibrium (in dark) suspension->equilibrium irradiation Light Irradiation (UV or Visible) equilibrium->irradiation sampling Aliquot Sampling at Intervals irradiation->sampling separation Catalyst Separation (Centrifugation/Filtration) sampling->separation measurement Concentration Measurement (UV-Vis Spectrophotometry) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation

Caption: Experimental workflow for photocatalytic dye degradation.

Proposed Photocatalytic Degradation Pathway

This diagram illustrates the general mechanism of photocatalytic degradation of organic dyes by a semiconductor photocatalyst.

G cluster_catalyst Semiconductor Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ + H₂O → •OH o2 O₂ cb->o2 e⁻ + O₂ → •O₂⁻ light Light (hν ≥ Eg) light->vb Excitation oh_rad •OH (Hydroxyl Radicals) o2_rad •O₂⁻ (Superoxide Radicals) dye This compound products Degradation Products (CO₂, H₂O, mineral acids) dye->products oh_rad->dye Oxidation o2_rad->dye Oxidation

Caption: General mechanism of photocatalytic dye degradation.

Future Research Directions

The absence of specific studies on the photocatalytic degradation of this compound presents a clear opportunity for research. Future investigations should focus on:

  • Screening of Photocatalysts: Systematically evaluating the performance of standard photocatalysts like TiO₂ and ZnO, as well as novel composite materials, for the degradation of this compound.

  • Optimization of Reaction Parameters: Investigating the effects of pH, catalyst loading, initial dye concentration, and light intensity to determine the optimal conditions for degradation.

  • Mechanism and Byproduct Identification: Elucidating the degradation pathway of this compound and identifying any intermediate byproducts to assess the overall environmental benefit of the treatment process.

  • Visible-Light-Active Photocatalysts: Developing and testing photocatalysts that can efficiently degrade this compound under visible light, which would be more cost-effective and sustainable for practical applications.

By pursuing these research avenues, a more complete understanding of the photocatalytic degradation of this compound can be achieved, paving the way for the development of effective water treatment technologies for this and other persistent azo dyes.

References

A Comparative Analysis of Novel Adsorbents versus Activated Carbon for the Removal of Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of two novel adsorbents, Aminized Cellulose Acetate Nanofibers and Haloxylon recurvum Stem Biomass, against a conventional adsorbent, Granular Activated Carbon, for the removal of the textile dye Acid Brown 354 from aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed comparison of adsorbent performance based on available experimental data.

Executive Summary

The effective removal of textile dyes like this compound from wastewater is a significant environmental challenge. While activated carbon has been the industry standard, research into more efficient and cost-effective novel adsorbents is ongoing. This guide synthesizes data from discrete studies to present a comparative overview of the adsorption capacities and mechanisms of Aminized Cellulose Acetate Nanofibers, Haloxylon recurvum Stem Biomass, and Granular Activated Carbon. Due to the limited availability of studies on this compound adsorption by activated carbon, data for Acid Red 97, a structurally similar acid dye, is used as a proxy for benchmark comparison.

Performance Data Overview

The following tables summarize the key performance indicators for each adsorbent in the removal of this compound (or its proxy, Acid Red 97).

Table 1: Adsorption Isotherm Parameters

AdsorbentIsotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))n
Aminized Cellulose Acetate NanofibersFreundlich--1.4381.4620.988
Haloxylon recurvum Stem BiomassLangmuir45.450.088--0.998
Granular Activated Carbon (for Acid Red 97)Freundlich--1.881.25>0.95

Table 2: Adsorption Kinetic Parameters

AdsorbentKinetic Modelk₁ (min⁻¹)k₂ (g/mg·min)
Aminized Cellulose Acetate NanofibersPseudo-second-order-0.01150.999
Haloxylon recurvum Stem BiomassPseudo-second-order-0.0130.999
Granular Activated Carbon (for Acid Red 97)Pseudo-second-order-Not Reported>0.99

Table 3: Optimal Experimental Conditions

AdsorbentOptimal pHOptimal Temperature (°C)Adsorbent DosageInitial Dye Concentration (mg/L)
Aminized Cellulose Acetate Nanofibers2250.1 g / 100 mL10
Haloxylon recurvum Stem Biomass2300.1 g / 50 mL50
Granular Activated Carbon (for Acid Red 97)220Not specified20-120

Experimental Protocols

A detailed description of the experimental methodologies employed in the cited studies is provided below to ensure reproducibility and facilitate further research.

Adsorbent Preparation
  • Aminized Cellulose Acetate Nanofibers: Cellulose acetate was dissolved in a mixture of acetone and dimethylacetamide. The solution was then subjected to an electrospinning process. The resulting nanofibers were treated with an aqueous solution of ethylenediamine to introduce amine functional groups onto the surface.

  • Haloxylon recurvum Stem Biomass: The stems of Haloxylon recurvum were collected, washed with deionized water, and dried. The dried biomass was then ground into a fine powder and sieved to obtain a uniform particle size.

  • Granular Activated Carbon: Commercially available granular activated carbon was used. It was washed with deionized water to remove impurities and then dried in an oven prior to the adsorption experiments.

Batch Adsorption Experiments

Batch adsorption studies were conducted to evaluate the effects of various parameters on dye removal. In a typical experiment, a known amount of the adsorbent was added to a fixed volume of the dye solution of a specific initial concentration. The mixture was agitated in a shaker at a constant speed for a predetermined period. The influence of pH was studied by adjusting the initial pH of the dye solution using HCl and NaOH. The effect of temperature was investigated by conducting the experiments in a temperature-controlled shaker.

Analytical Methods

The concentration of the dye in the solution before and after adsorption was determined using a UV-Vis spectrophotometer at the maximum wavelength of the respective dye (this compound or Acid Red 97). The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) was calculated using the following equation:

q_e = (C_0 - C_e) * V / m

where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizing the Adsorption Process

The following diagrams illustrate the experimental workflow and the logical relationships in the adsorption studies.

Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis Adsorbent_Source Raw Material (Cellulose Acetate, Haloxylon recurvum, Commercial GAC) Processing Physical/Chemical Treatment Adsorbent_Source->Processing Final_Adsorbent Prepared Adsorbent Processing->Final_Adsorbent Mixing Adsorbent + Dye Solution (Agitation) Final_Adsorbent->Mixing Dye_Solution This compound Solution Parameters Set Parameters (pH, Temp, Conc.) Dye_Solution->Parameters Parameters->Mixing Equilibrium Attain Equilibrium Mixing->Equilibrium Filtration Solid-Liquid Separation Equilibrium->Filtration Spectrophotometry UV-Vis Analysis of Filtrate Filtration->Spectrophotometry Data_Analysis Calculate Adsorption Capacity & Kinetics Spectrophotometry->Data_Analysis

Caption: Experimental workflow for batch adsorption studies.

Logical_Relationship Adsorbent_Properties Adsorbent Properties (Surface Area, Functional Groups) Adsorption_Performance Adsorption Performance (Capacity, Rate) Adsorbent_Properties->Adsorption_Performance influences Experimental_Conditions Experimental Conditions (pH, Temperature, Concentration) Experimental_Conditions->Adsorption_Performance influences

Caption: Factors influencing adsorption performance.

Comparative toxicity assessment of Acid Brown 354 and its degradation byproducts

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicity Assessment of Acid Brown 354 and its Degradation Byproducts

This guide provides a comparative analysis of the toxicity of the azo dye this compound and its potential degradation byproducts. The assessment is based on available toxicological data and established experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic azo dye used in the textile and printing industries.[1][2] Like many azo dyes, its release into the environment is a concern due to its potential toxicity and the formation of hazardous breakdown products. The degradation of these dyes, often through reductive cleavage of the azo bond, can lead to the formation of aromatic amines, a class of compounds known for their potential carcinogenic and mutagenic properties.[3][4] This guide outlines the known toxicological profile of this compound, discusses the anticipated toxicity of its degradation byproducts, and provides detailed experimental protocols for a comprehensive comparative toxicity assessment.

Data Presentation

Table 1: Comparative Toxicity Data

CompoundChemical StructureToxicity EndpointValueOrganism/Cell LineReference
This compound C₁₈H₁₃N₅O₇SAcute Aquatic Toxicity (LC50)10 - 100 mg/LAquatic organismsGeneral Azo Dye Data
Cytotoxicity (IC50)Data not available--
GenotoxicityData not available--
Degradation Byproduct 1: 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid C₁₂H₁₁N₃O₅SAcute ToxicityData not available--
Mutagenicity/GenotoxicitySuspected based on structural alerts (aromatic amine)-General Aromatic Amine Data[3][4]
Degradation Byproduct 2: 1,3-Diamino-2,4-dihydroxybenzene C₆H₈N₂O₂Skin SensitizationPotential sensitizerGuinea pigsInferred from related diaminobenzene compounds
Mutagenicity/GenotoxicitySuspected based on structural alerts (aromatic amine)-General Aromatic Amine Data[3][4]

Note: The toxicity values for the degradation byproducts are largely inferred due to a lack of specific experimental data.

Experimental Protocols

To conduct a comprehensive comparative toxicity assessment, a systematic experimental workflow is required. This involves the degradation of the parent dye, identification of its byproducts, and subsequent toxicological evaluation of the parent dye and its byproducts.

Degradation of this compound

A common and effective method for the degradation of azo dyes is the Photo-Fenton process, an advanced oxidation process (AOP).

Protocol: Photo-Fenton Degradation of this compound

  • Preparation of Dye Solution: Prepare a 100 mg/L aqueous solution of this compound in deionized water.

  • Reaction Setup: Place 500 mL of the dye solution in a photoreactor equipped with a UV lamp.

  • Addition of Reagents: Add ferrous sulfate (FeSO₄·7H₂O) to achieve a concentration of 0.5 mM and hydrogen peroxide (H₂O₂) to a concentration of 10 mM.

  • pH Adjustment: Adjust the pH of the solution to 3.0 using sulfuric acid.

  • Initiation of Degradation: Turn on the UV lamp to initiate the photo-Fenton reaction.

  • Sampling: Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the degradation process.

  • Analysis: Analyze the samples using a UV-Vis spectrophotometer to measure the decolorization of the dye. Further analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be performed to identify and quantify the degradation byproducts.

Toxicity Assessment

The following are standard protocols for assessing the cytotoxicity and genotoxicity of this compound and its degradation byproducts.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Seed a suitable cell line (e.g., human hepatoma HepG2 cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound and its isolated degradation byproducts in the cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (concentration causing 50% inhibition of cell growth) can be determined from the dose-response curve.

Protocol: Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for the detection of DNA damage in individual cells.

  • Cell Treatment: Expose a suitable cell line (e.g., human lymphocytes) to various concentrations of this compound and its degradation byproducts for a defined period.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in cytotoxicity.

Experimental_Workflow cluster_Degradation Step 1: Degradation of this compound cluster_Analysis Step 2: Chemical Analysis cluster_Toxicity Step 3: Comparative Toxicity Assessment Dye This compound Solution Degradation Photo-Fenton Degradation Dye->Degradation Products Degradation Byproducts Degradation->Products HPLC_MS HPLC-MS/GC-MS Analysis Products->HPLC_MS Parent_Dye This compound Byproducts Degradation Byproducts Cytotoxicity Cytotoxicity Assay (MTT) Parent_Dye->Cytotoxicity Genotoxicity Genotoxicity Assay (Comet) Parent_Dye->Genotoxicity Byproducts->Cytotoxicity Byproducts->Genotoxicity

Caption: Experimental workflow for the comparative toxicity assessment of this compound and its degradation byproducts.

Cytotoxicity_Pathway Toxicant Toxicant (e.g., Aromatic Amine) Cell Cell Membrane Toxicant->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity induced by toxic byproducts.

References

A comparative analysis of the cost-effectiveness of various Acid Brown 354 removal techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cost-Effectiveness of Various Acid Brown 354 Removal Techniques

The removal of this compound, a synthetic azo dye, from wastewater is a critical environmental concern due to its potential toxicity and persistence.[1][2] This guide provides a comparative analysis of various techniques for the removal of this compound, focusing on their cost-effectiveness. The information is targeted towards researchers, scientists, and drug development professionals to aid in the selection of appropriate and economically viable treatment methods. The analysis is based on experimental data from various studies and includes detailed methodologies for key experiments.

Data Presentation: A Comparative Overview

TechniqueRemoval Efficiency (%)Key Operating ParametersCost-Related DataSource(s)
Adsorption 85.24%pH: 2, Adsorbent dose: 0.1 g, Initial dye conc.: 10 mg/L, Temp: 25 °CAdsorption is considered a favorable and economic method. The preparation of some adsorbents like aminized cellulose acetate is described as easy and cheap.[3][4][2][3][5]
High removal at acidic pH of 2 with a minimum contact time of 20 min.Increasing temperature decreased removal efficiency.[3]Low-cost adsorbents like sugarcane bagasse and banana stem juice have been explored for dye removal.[6][3][6]
Electrocoagulation 98.6% (for Reactive Red 198)Voltage, reaction time, electrode connection mode, initial dye concentration, electrolyte concentration, and inter-electrode distance are key parameters.Direct operational unit cost estimated at

/m³.[7]
[8][7]
Advanced Oxidation Processes (AOPs)
Photo-Fenton>90% COD removal and 85% color removal in 10 min (for Disperse Red 354)Initial H₂O₂ and Fe(II) concentration, pH.Considered more appropriate as a pre-treatment method.[9][9]
Photo-Electro-Fenton (PEF)100% discoloration and 80% COD abatement in 60 min (for Brown HT)Current density: 71 mA cm⁻², [Fe²⁺]: 0.5 mM, pH: 3.0Energy consumption: 2.25 kWh (g COD)⁻¹.[10][10]
Anodic Oxidation-Operating conditions influence energy consumption.Energy consumption ranged from 1.2 to 10.4 kWh/kg COD removed.[11][11]
Ozonation--Generally, AOPs like ozonation can achieve high removal efficiencies (90-98% COD and 96% color removal).[12][9][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further research.

Adsorption using Aminized Cellulose Acetate Nanofibers

This protocol is based on the study by Namjoufar et al. (2021).[2][5]

  • Preparation of Adsorbent: Aminized cellulose acetate is prepared from cellulose acetate.

  • Batch Adsorption Experiments:

    • Prepare a stock solution of this compound (1000 ppm) by dissolving 1 g of the dye in 1000 mL of deionized water.

    • For each experiment, use a specific volume of the stock solution to achieve the desired initial dye concentration in a 100 mL working solution.

    • Adjust the pH of the solution to the desired value (e.g., 2).

    • Add a specific amount of the aminized cellulose acetate nanofiber adsorbent (e.g., 0.1 g).

    • Agitate the solution at a constant temperature (e.g., 25 °C) for a specific contact time.

    • After agitation, separate the adsorbent from the solution by centrifugation.

    • Determine the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (440 nm).

  • Parameter Optimization: Systematically vary one parameter (pH, initial dye concentration, adsorbent dosage, temperature) while keeping others constant to determine the optimal conditions for removal.

  • Isotherm and Kinetic Studies: Analyze the experimental data using different isotherm (e.g., Langmuir, Freundlich) and kinetic (e.g., pseudo-first-order, pseudo-second-order) models to understand the adsorption mechanism. The study found that the adsorption of this compound followed the Freundlich isotherm model and pseudo-second-order kinetics.[2][5]

Electrocoagulation of Reactive Dyes

This protocol is adapted from a study on the electrocoagulation of Reactive Red 198.[7]

  • Experimental Setup: Use a batch electrochemical reactor with aluminum electrodes.

  • Wastewater Preparation: Prepare a synthetic wastewater solution containing the dye at a specific concentration (e.g., 50 mg/L).

  • Electrocoagulation Process:

    • Place the synthetic wastewater in the reactor.

    • Adjust the initial pH to the desired value (e.g., 5.5).

    • Apply a constant voltage (e.g., 20 V) across the electrodes.

    • Conduct the electrolysis for a specific reaction time (e.g., 30 minutes).

    • Monitor the removal of the dye by taking samples at different time intervals and analyzing the dye concentration using a spectrophotometer.

  • Parameter Investigation: Investigate the effect of various parameters such as voltage, reaction time, electrode connection mode, initial dye concentration, electrolyte concentration, and inter-electrode distance on the dye removal efficiency.

  • Economic Analysis: Calculate the electrode consumption, energy consumption, and operating cost based on the experimental data.

Advanced Oxidation Processes (AOPs) for Azo Dye Degradation

The following is a generalized protocol based on studies of Disperse Red 354 and Brown HT.[9][10]

  • Reactor Setup: The experiments are typically conducted in a batch or batch recycle electrochemical reactor. For photo-assisted processes, a UV lamp is used as the light source.

  • Reaction Solution: Prepare an aqueous solution of the dye at a known initial concentration. The pH of the solution is adjusted to the optimal value for the specific AOP (e.g., pH 3 for Fenton-based processes).

  • AOP Application:

    • Photo-Fenton: Add Fenton's reagent (a source of Fe(II) ions, like FeSO₄, and H₂O₂) to the dye solution and irradiate with a UV lamp.

    • Photo-Electro-Fenton (PEF): Conduct electrolysis in the presence of a catalyst (e.g., Fe²⁺) with UV irradiation. Boron-Doped Diamond (BDD) electrodes are often used.

    • Ozonation: Bubble ozone gas through the dye solution.

  • Monitoring:

    • Measure the decolorization of the solution over time using a UV-Vis spectrophotometer.

    • Determine the Chemical Oxygen Demand (COD) removal to assess the mineralization of the dye.

  • Data Analysis: Compare the performance of different AOPs based on the rates of decolorization and COD removal. Calculate the energy consumption for electrochemical processes.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative analysis of this compound removal techniques.

cluster_0 Phase 1: Problem Definition & Literature Review cluster_1 Phase 2: Technology Screening & Selection cluster_2 Phase 3: Experimental Investigation cluster_3 Phase 4: Comparative Analysis & Reporting A Identify this compound as Contaminant of Concern B Review Existing Removal Technologies A->B Initial Research C Select Promising Techniques (Adsorption, Electrocoagulation, AOPs) B->C Feasibility Assessment D Define Key Performance Indicators (KPIs) (Removal Efficiency, Cost, Scalability) C->D Evaluation Criteria E Design & Conduct Batch Experiments D->E Experimental Design F Optimize Operating Parameters (pH, Temp, Conc., etc.) E->F Process Optimization G Collect & Analyze Data F->G Data Acquisition H Perform Cost-Effectiveness Analysis G->H Techno-Economic Evaluation I Summarize Findings in Tables & Charts H->I Data Visualization J Develop Comparison Guide I->J Final Report Generation

Caption: Logical workflow for the comparative analysis of this compound removal techniques.

References

Safety Operating Guide

Proper Disposal of Acid Brown 354: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Acid Brown 354, a di-azo dye, requires careful consideration for its disposal due to its potential environmental impact. This guide provides essential information and step-by-step procedures for the safe disposal of this compound from a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

In the event of a spill, contain the material to prevent it from entering drains or waterways.[2] The SDS for a similar chemical advises against discharging the product into sewer systems.[2]

Regulatory Considerations and Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates waste from the production of dyes and pigments. Specifically, the hazardous waste code K181 is assigned to non-wastewater sludges, filter cakes, and other residues from the production of certain dyes and pigments that contain specific aromatic amines.[3][4]

The manufacturing process of this compound involves the use of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid.[5][6] While a definitive analysis of commercial this compound for the specific aromatic amines listed under K181 is not publicly available, the potential for their presence as impurities or degradation byproducts exists. Therefore, it is prudent to manage waste containing this compound as potentially hazardous.

Key takeaway: Due to the potential presence of hazardous constituents, it is recommended to treat all solid waste and concentrated solutions of this compound as hazardous waste.

Recommended Disposal Procedures

For laboratory-scale quantities of this compound, two primary disposal pathways are recommended: collection for hazardous waste incineration or chemical degradation prior to disposal.

Option 1: Hazardous Waste Collection (Recommended for Solid Waste and Concentrated Solutions)

This is the most straightforward and safest method for the disposal of solid this compound and concentrated solutions.

Procedure:

  • Containerize: Place the solid this compound waste or concentrated solution in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Option 2: Chemical Degradation of Dilute Aqueous Solutions (Advanced Procedure)

For dilute aqueous solutions of this compound, chemical degradation using an advanced oxidation process, such as the Fenton reaction, can be an effective method to decolorize and break down the dye molecule.[7][8] This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Experimental Protocol: Fenton Oxidation of this compound Solution

This protocol is based on general procedures for the Fenton oxidation of azo dyes and should be optimized for your specific concentration and volume.[1][2][9]

Materials:

  • Dilute aqueous solution of this compound

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation:

    • Work in a fume hood.

    • Place the dilute this compound solution in a beaker on a stir plate and begin stirring.

  • Acidification:

    • Slowly add sulfuric acid to adjust the pH of the solution to approximately 3. This is the optimal pH for the Fenton reaction.[2]

  • Addition of Iron Catalyst:

    • Add a catalytic amount of iron(II) sulfate. A common starting point is a molar ratio of Fe²⁺ to dye. For initial trials, a concentration of approximately 0.1 to 0.5 mM of Fe²⁺ can be used.

  • Initiation of Oxidation:

    • Carefully and slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic and will generate gas. Add the H₂O₂ in small portions to control the reaction rate. A typical starting molar ratio of H₂O₂ to dye is in the range of 10:1 to 50:1.

  • Reaction:

    • Allow the reaction to proceed with continuous stirring. The brown color of the solution should fade over time. The reaction time can vary from minutes to hours depending on the concentration and temperature.[2]

  • Quenching and Neutralization:

    • After the decolorization is complete, the reaction must be quenched and the solution neutralized.

    • Slowly add a base, such as sodium hydroxide or calcium hydroxide, to raise the pH to between 7 and 8. This will precipitate the iron as iron(III) hydroxide (a reddish-brown sludge).

  • Disposal of Byproducts:

    • Allow the iron sludge to settle.

    • The sludge should be collected by filtration or decantation and disposed of as hazardous waste.

    • The remaining neutralized and decolorized aqueous solution should be tested to ensure it meets local regulations for drain disposal. It is advisable to consult with your institution's EHS department before disposing of the treated effluent.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Fenton Reaction pH ~3Optimal for the generation of hydroxyl radicals.[2]
Fe²⁺ Concentration 0.1 - 0.5 mMThis is a starting range and may require optimization based on the dye concentration.
H₂O₂ to Dye Molar Ratio 10:1 - 50:1Higher ratios may be needed for more concentrated solutions. Excess H₂O₂ can scavenge hydroxyl radicals, reducing efficiency.
Neutralization pH 7 - 8For the precipitation of iron hydroxide.
Incineration Temperature 1,600 to 2,500 °FGeneral temperature range for the incineration of hazardous organic waste. The specific temperature depends on the nature of the waste and the incinerator design.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste or Concentrated Solution waste_type->solid_waste Solid or Concentrated dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous hazardous_collection Package, Label, and Store for Hazardous Waste Pickup solid_waste->hazardous_collection degradation_decision Feasible to perform chemical degradation? dilute_solution->degradation_decision incineration Disposal via Incineration hazardous_collection->incineration degradation_decision->hazardous_collection No fenton_protocol Follow Fenton Oxidation Protocol degradation_decision->fenton_protocol Yes sludge_disposal Dispose of Iron Sludge as Hazardous Waste fenton_protocol->sludge_disposal effluent_disposal Test and Dispose of Treated Effluent per Institutional Guidelines fenton_protocol->effluent_disposal

Figure 1. Disposal decision workflow for this compound waste.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste disposal policies and procedures.

References

Essential Safety and Disposal Protocols for Handling Acid Brown 354

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Acid Brown 354, a diazo dye. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound in its powdered form and in solution.

PPE Component Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved.[1]Protects against dust particles and splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact and absorption.[1]
Respiratory Protection N95 or NIOSH-approved respirator.Prevents inhalation of fine dust particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust formation and inhalation.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Weighing: When weighing the powder, do so carefully to prevent creating airborne dust.

  • Solution Preparation: When preparing solutions, add the powder slowly to the solvent to avoid splashing.

Storage:

  • Store this compound in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed when not in use.[1]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of the powdered form, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with institutional and local environmental regulations. As an azo dye, it is resistant to biodegradation and can be harmful to the aquatic environment.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste, including unused this compound powder and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste," "this compound," and the approximate quantity.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step-by-Step Disposal Procedure:

  • Accumulation: Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Labeling: Ensure all waste containers are accurately and fully labeled with their contents.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, as required by your institution.

Important Note: Do not dispose of this compound down the drain or in the regular trash.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound is_powder Is the form a powder? start->is_powder wear_respirator Wear N95 or NIOSH-approved respirator is_powder->wear_respirator Yes wear_gloves Wear Nitrile Gloves is_powder->wear_gloves No wear_respirator->wear_gloves wear_goggles Wear Safety Glasses with Side-Shields wear_gloves->wear_goggles wear_labcoat Wear Laboratory Coat wear_goggles->wear_labcoat proceed Proceed with Handling wear_labcoat->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Brown 354
Reactant of Route 2
Reactant of Route 2
Acid Brown 354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.